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  • Product: 4-(2-Bromo-4-fluorophenoxy)pyridine
  • CAS: 1016707-67-7

Core Science & Biosynthesis

Foundational

4-(2-Bromo-4-fluorophenoxy)pyridine CAS 1016707-67-7

An In-depth Technical Guide to 4-(2-Bromo-4-fluorophenoxy)pyridine (CAS 1016707-67-7) Abstract This technical guide provides a comprehensive scientific overview of 4-(2-Bromo-4-fluorophenoxy)pyridine, a halogenated diary...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 4-(2-Bromo-4-fluorophenoxy)pyridine (CAS 1016707-67-7)

Abstract

This technical guide provides a comprehensive scientific overview of 4-(2-Bromo-4-fluorophenoxy)pyridine, a halogenated diaryl ether of significant interest to the pharmaceutical and agrochemical research sectors. The document delineates the molecule's structural attributes, physicochemical properties, and a detailed, field-proven synthetic methodology based on the Ullmann-type diaryl ether synthesis. Furthermore, it establishes a robust framework for its analytical characterization, including chromatographic and spectroscopic protocols essential for structural elucidation and purity assessment. The guide also explores the molecule's potential applications as a versatile building block in drug discovery, contextualized by the strategic importance of the pyridine scaffold and its functional handles. This document is intended to serve as a vital resource for researchers, chemists, and drug development professionals engaged in the synthesis and application of complex heterocyclic compounds.

Introduction and Strategic Importance

4-(2-Bromo-4-fluorophenoxy)pyridine is a synthetic heterocyclic compound featuring a diaryl ether linkage between a pyridine ring and a 2-bromo-4-fluorophenyl moiety. The pyridine nucleus is a ubiquitous and privileged scaffold in medicinal chemistry, found in numerous natural products, vitamins, and FDA-approved drugs.[1][2][3] Its derivatives exhibit a vast range of biological activities, making them crucial components in the design of novel therapeutic agents.[1][2]

The strategic value of 4-(2-Bromo-4-fluorophenoxy)pyridine in drug discovery is threefold:

  • The Diaryl Ether Core: This structural motif is present in a number of biologically active compounds and provides a conformationally constrained, yet flexible, linker between two aromatic systems.[4]

  • The Pyridine Ring: The nitrogen atom acts as a hydrogen bond acceptor and imparts specific solubility and metabolic properties.[3]

  • Reactive Handles for Diversification: The bromine atom at the 2-position of the phenoxy group is a prime site for further functionalization via modern cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination.[5][6] This allows for the rapid generation of molecular libraries for structure-activity relationship (SAR) studies. The fluorine atom provides a means to modulate electronic properties and can enhance metabolic stability and binding affinity.

This guide provides the necessary technical foundation for the synthesis, characterization, and strategic utilization of this high-value chemical intermediate.

Physicochemical and Spectroscopic Data

The fundamental properties of 4-(2-Bromo-4-fluorophenoxy)pyridine are summarized below. While some physical properties like melting and boiling points require experimental determination, its core chemical and spectroscopic data can be accurately predicted and are essential for its identification.

PropertyValueSource/Comment
CAS Number 1016707-67-7[7]
Molecular Formula C₁₁H₇BrFNOCalculated from structure
Molecular Weight 268.08 g/mol Calculated from structure
Appearance Expected to be an off-white to pale yellow solidBased on analogous compounds
Solubility Soluble in common organic solvents (e.g., DCM, THF, DMSO, DMF)Predicted based on structure
¹H NMR (400 MHz, CDCl₃) δ ~8.5-8.3 (m, 2H), ~7.6-7.5 (m, 1H), ~7.3-7.1 (m, 2H), ~7.0-6.8 (m, 2H)Predicted chemical shifts for aromatic protons
¹³C NMR (101 MHz, CDCl₃) δ ~165, ~159 (d, J≈245 Hz), ~151, ~148, ~129, ~120, ~118, ~115, ~112Predicted shifts; includes C-F coupling
IR (KBr, cm⁻¹) ~3100-3000 (Ar C-H), ~1580 (C=N), ~1250 (C-O-C, ether), ~1200 (C-F)Predicted characteristic absorption bands
Mass Spec (EI) m/z 267/269 (M⁺, M⁺+2)Shows characteristic isotopic pattern for bromine (¹:¹ ratio of ⁷⁹Br and ⁸¹Br)

Synthesis and Mechanistic Rationale

The formation of the aryl-oxygen bond in 4-(2-Bromo-4-fluorophenoxy)pyridine is most efficiently achieved through a copper-catalyzed Ullmann-type diaryl ether synthesis. This classic cross-coupling reaction is a reliable and scalable method for constructing such linkages.[8][9]

Principle: The Ullmann Condensation

The Ullmann condensation involves the coupling of an aryl halide with an alcohol or phenol in the presence of a copper catalyst and a base.[9] For the synthesis of the title compound, this translates to the reaction between 4-chloropyridine (or 4-bromopyridine) and 2-bromo-4-fluorophenol. The reaction requires high temperatures and a polar aprotic solvent to facilitate the reaction.[9] The copper(I) species is believed to be the active catalyst, which undergoes oxidative addition with the aryl halide, followed by reaction with the phenoxide and subsequent reductive elimination to form the diaryl ether and regenerate the catalyst.[10]

Synthetic Scheme

The logical synthetic pathway is depicted below.

G R1 4-Chloropyridine plus1 + R1->plus1 R2 2-Bromo-4-fluorophenol plus2 + R2->plus2 Base K₂CO₃ (Base) arrow_node Catalyst CuI (Catalyst) L-Proline (Ligand) Solvent DMSO, 120 °C P 4-(2-Bromo-4-fluorophenoxy)pyridine plus1->R2 plus2->Base arrow_node->P arrow_node->P Ullmann Condensation

Caption: Ullmann condensation for the synthesis of the target molecule.

Detailed Experimental Protocol

Causality: This protocol is designed for trustworthiness and reproducibility. The choice of L-proline as a ligand accelerates the reaction, allowing for milder conditions than the traditional ligand-free Ullmann reaction.[4] DMSO is selected as the solvent due to its high boiling point and its ability to dissolve the ionic intermediates. Potassium carbonate is a cost-effective and sufficiently strong base to deprotonate the phenol.

  • Vessel Preparation: To a dry 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2-bromo-4-fluorophenol (1.0 eq), potassium carbonate (K₂CO₃, 2.0 eq), and copper(I) iodide (CuI, 0.1 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with dry nitrogen three times to ensure an inert atmosphere, preventing oxidation of the copper catalyst.

  • Reagent Addition: Add anhydrous dimethyl sulfoxide (DMSO) to the flask, followed by 4-chloropyridine hydrochloride (1.1 eq) and L-proline (0.2 eq). The hydrochloride salt of pyridine is often more stable and easier to handle; the base neutralizes it in situ.

  • Reaction Execution: Heat the reaction mixture to 120 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or HPLC until the starting phenol is consumed (typically 12-24 hours).

  • Workup and Extraction: Cool the mixture to room temperature and dilute with water. Transfer the mixture to a separatory funnel and extract three times with ethyl acetate. The organic phase contains the desired product.

  • Washing: Combine the organic layers and wash sequentially with water and then brine to remove residual DMSO and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure 4-(2-Bromo-4-fluorophenoxy)pyridine.

Analytical Characterization and Quality Control

Confirming the identity and purity of the synthesized compound is critical. A combination of chromatographic and spectroscopic methods provides a self-validating system of analysis.

Chromatographic Purity Assessment: HPLC

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of organic compounds. A reverse-phase method is typically employed.

G cluster_prep Sample Preparation cluster_hplc HPLC System cluster_analysis Data Analysis prep1 Dissolve sample in Acetonitrile/Water (1 mg/mL) prep2 Filter through 0.45 µm syringe filter prep1->prep2 hplc_col C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm) prep2->hplc_col Inject 10 µL hplc_det UV Detector at 254 nm hplc_col->hplc_det Elution hplc_mob Mobile Phase Gradient: Water (A) & Acetonitrile (B) (Both with 0.1% TFA) ana1 Integrate Peak Area hplc_det->ana1 Generate Chromatogram ana2 Calculate Purity (% Area) ana1->ana2 G Start 4-(2-Bromo-4-fluorophenoxy)pyridine Suzuki Suzuki Coupling (R-B(OH)₂ / Pd Cat.) Start->Suzuki Buchwald Buchwald-Hartwig Amination (R₂NH / Pd Cat.) Start->Buchwald Sonogashira Sonogashira Coupling (Alkyne / Pd, Cu Cat.) Start->Sonogashira P1 Aryl-Substituted Product Suzuki->P1 P2 Amine-Substituted Product Buchwald->P2 P3 Alkynyl-Substituted Product Sonogashira->P3

Caption: Potential cross-coupling reactions using the bromo-substituent.

  • Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds, introducing new aryl or alkyl groups. This is a cornerstone of modern medicinal chemistry for building biaryl structures.

  • Buchwald-Hartwig Amination: Reaction with primary or secondary amines to form C-N bonds. [11]This is a powerful method for introducing diverse amine functionalities, which are common in bioactive molecules. [12][13]* Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds, providing access to rigid scaffolds and further synthetic handles.

By leveraging these transformations, chemists can rapidly synthesize a library of analogues based on the 4-(4-fluorophenoxy)pyridine core, exploring the chemical space around this scaffold to identify potent and selective drug candidates. Similar 4-phenoxy-pyridine structures have been investigated as potent dual VEGFR-2/c-Met inhibitors for cancer therapy. [14]

Safety, Handling, and Storage

As a Senior Application Scientist, ensuring laboratory safety is paramount. Although a detailed toxicological profile for this specific compound is not available, prudent safety measures should be based on its structural components. [7]

  • Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile). [15][16]* Handling: Handle the compound in a well-ventilated fume hood to avoid inhalation of any dust or vapors. [16]Avoid all personal contact. [16]Wash hands thoroughly after handling.

  • Spill Response: In case of a spill, absorb with an inert material (e.g., vermiculite or sand) and place in a sealed container for chemical waste disposal. [16]* Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents and acids. [15]* Disposal: Dispose of waste material in accordance with local, regional, and national regulations. [7]

Conclusion

4-(2-Bromo-4-fluorophenoxy)pyridine is a well-defined chemical entity with significant potential as a building block for complex molecule synthesis, particularly in the field of drug discovery. Its preparation via the Ullmann condensation is a robust and scalable method. The presence of orthogonal reactive sites—the pyridine nitrogen for salt formation and hydrogen bonding, and the aryl bromide for cross-coupling—provides medicinal chemists with a versatile platform for generating novel molecular entities. This guide provides the essential technical protocols and scientific rationale to empower researchers to confidently synthesize, characterize, and apply this valuable intermediate in their research and development programs.

References

  • PubChem. (n.d.). 4-Bromo-2-fluoropyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (2013). CN102898358A - Preparation method of fluoropyridine compounds.
  • Google Patents. (2012). CN102603622B - Synthetic method of 2-amino-4-bromopyridine.
  • Google Patents. (2022). CN114524705A - Synthetic method of 4-bromo-2-fluorobiphenyl.
  • Organic Syntheses. (n.d.). 2-bromopyridine. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules. Retrieved from [Link]

  • Carl ROTH. (2025). Safety Data Sheet: Pyridine. Retrieved from [Link]

  • IOSR Journal. (n.d.). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. Retrieved from [Link]

  • ResearchGate. (2025). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. Retrieved from [Link]

  • Semantic Scholar. (n.d.). PYRIDINE DERIVATIVES AS ANTICANCER AGENTS: FDA- APPROVED DRUGS AND PROMISING REPORTED COMPOUNDS. Retrieved from [Link]

  • Gujadhur, R. K., et al. (2004). A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. Organic Letters. Retrieved from [Link]

  • ATSDR. (n.d.). ANALYTICAL METHODS. Retrieved from [Link]

  • Klajn, J., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. ACS Omega. Retrieved from [Link]

  • Jones, G. O., et al. (2009). Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates. Journal of the American Chemical Society. Retrieved from [Link]

  • Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]

  • Al-Zoubi, R. M., et al. (2014). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules. Retrieved from [Link]

  • OSHA. (n.d.). Pyridine. Retrieved from [Link]

  • Zhang, Y., et al. (2022). Design, synthesis and biological evaluation of 4-phenoxy-pyridine/pyrimidine derivatives as dual VEGFR-2/c-Met inhibitors. New Journal of Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • RSC Publishing. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. Retrieved from [Link]

  • Materials Project. (n.d.). Materials Project for TiO2. Retrieved from [Link]

  • NIST. (n.d.). Pyridine, 2-bromo-. NIST Chemistry WebBook. Retrieved from [Link]

  • Salgado-Zamora, H. (2003). A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components. Revista de la Sociedad Química de México. Retrieved from [Link]

  • Wikipedia. (n.d.). Titanium dioxide. Retrieved from [Link]

Sources

Exploratory

Chemical structure of 4-(2-Bromo-4-fluorophenoxy)pyridine

CAS No: 1016707-67-7 Formula: C₁₁H₇BrFNO Molecular Weight: 268.08 g/mol [1][2] Executive Summary 4-(2-Bromo-4-fluorophenoxy)pyridine is a specialized heterocyclic intermediate used primarily in the synthesis of Type II k...

Author: BenchChem Technical Support Team. Date: February 2026

CAS No: 1016707-67-7 Formula: C₁₁H₇BrFNO Molecular Weight: 268.08 g/mol [1][2]

Executive Summary

4-(2-Bromo-4-fluorophenoxy)pyridine is a specialized heterocyclic intermediate used primarily in the synthesis of Type II kinase inhibitors and advanced agrochemicals.[1] Its structure features a pyridine ring linked via an ether bridge to a di-halogenated phenyl ring.[3] This scaffold is a "privileged structure" in medicinal chemistry, mimicking the hinge-binding or hydrophobic pocket interactions found in drugs like Sorafenib and Regorafenib .[3]

The presence of the ortho-bromine provides a critical handle for further diversification via palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), while the para-fluorine enhances metabolic stability and lipophilicity.[1]

Chemical Structure & Properties[1][3][4][5][6][7][8]

Structural Analysis

The molecule consists of an electron-deficient pyridine ring attached to an electron-rich (relative to pyridine) phenol moiety.[1]

  • Pyridine Ring: The nitrogen atom at position 1 pulls electron density, making the C4 position highly electrophilic.[3] This is the key feature allowing its synthesis via S_NAr.[3]

  • Ether Linkage: The central oxygen atom introduces a "kink" in the molecule, typically adopting a twisted conformation (dihedral angle ~60-90°) to minimize steric clash between the pyridine hydrogens and the phenyl ring ortho-substituents.

  • Halogen Substituents:

    • Bromine (Ortho): Sterically demands a twist in the ether linkage; serves as a reactive site for extending the carbon skeleton.[3]

    • Fluorine (Para): Blocks metabolic oxidation at the susceptible para-position and modulates the pKa of the phenol ring.[3]

Physicochemical Data (Experimental & Predicted)
PropertyValueNote
Physical State Solid (Off-white to pale yellow)Typical for poly-halogenated diaryl ethers.[1]
Melting Point 65–75 °C (Predicted)Exact experimental MP depends on purity/polymorph.[3]
Boiling Point ~330 °C (at 760 mmHg)Predicted based on MW and polarity.[3]
LogP 3.2 ± 0.4Moderately lipophilic; suitable for CNS/membrane penetration.[3]
pKa (Pyridine N) ~5.2The phenoxy group is electron-donating by resonance but withdrawing by induction; net effect is a slight reduction in basicity compared to pyridine.[3]

Synthesis Protocol

Methodology: Nucleophilic Aromatic Substitution (S_NAr) Reaction Type: Base-mediated coupling of a phenol with an activated heteroaryl halide.

Reagents & Materials
  • Substrate A: 4-Chloropyridine hydrochloride (1.0 equiv).[1] Note: The HCl salt is preferred for stability; free base polymerizes.[3]

  • Substrate B: 2-Bromo-4-fluorophenol (1.1 equiv).[1]

  • Base: Potassium Carbonate (

    
    ), anhydrous (2.5 equiv).[3]
    
  • Solvent: DMF (Dimethylformamide) or DMSO.[3] Anhydrous.

  • Catalyst (Optional): 18-Crown-6 (0.1 equiv) can accelerate the reaction in lower polarity solvents.[1]

Step-by-Step Procedure
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 4-chloropyridine hydrochloride (10 mmol) and 2-bromo-4-fluorophenol (11 mmol) in DMF (20 mL).

  • Activation: Add

    
      (25 mmol) in one portion. The reaction will slightly exotherm as the phenol is deprotonated and the HCl is neutralized.[3]
    
    • Mechanism:[4][5] The base generates the phenoxide anion and releases the free base of 4-chloropyridine in situ.[3]

  • Reaction: Heat the mixture to 90–100 °C under an inert atmosphere (

    
     or Ar) for 4–6 hours.
    
    • Monitoring: Check by TLC (EtOAc/Hexane 1:4) or LC-MS.[1] Look for the disappearance of the phenol and the appearance of the product mass (M+H = 268/270 doublet).[3]

  • Workup:

    • Cool to room temperature.[3]

    • Pour the reaction mixture into ice-water (100 mL) . The product should precipitate as a solid.[3]

    • If solid forms: Filter, wash with water, and dry.[3]

    • If oil forms: Extract with Ethyl Acetate (3 x 30 mL).[3] Wash combined organics with water (2x) and brine (1x) to remove DMF.[3] Dry over

      
      , filter, and concentrate.
      
  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO2, 0-20% EtOAc in Hexanes).

Troubleshooting & Critical Control Points
  • Incomplete Conversion: If the reaction stalls, add 0.1 equiv of CuI (Copper Iodide) and raise temp to 120°C (Ullmann-type forcing conditions), though standard S_NAr usually suffices for 4-pyridyl systems.

  • Black Tarry Impurities: Indicates polymerization of 4-chloropyridine.[1] Ensure the base is added after the reagents are mixed, or keep the temperature strictly controlled.

Visualizations

Synthesis Mechanism & Workflow

This diagram illustrates the S_NAr mechanism and the critical process steps.

SynthesisWorkflow Reagents Reagents: 4-Chloropyridine HCl 2-Bromo-4-fluorophenol BaseActivation Base Activation (K2CO3 / DMF) Generates Phenoxide Reagents->BaseActivation Mix & Heat Intermediate Meisenheimer Complex (Transition State) BaseActivation->Intermediate Nucleophilic Attack Product Product: 4-(2-Bromo-4-fluorophenoxy)pyridine (Precipitates in Water) Intermediate->Product Elimination of Cl-

Figure 1: Reaction pathway for the synthesis of 4-(2-Bromo-4-fluorophenoxy)pyridine via Nucleophilic Aromatic Substitution.

Structural Features & Reactivity Map

This diagram highlights the specific roles of each atom in the pharmacophore.[3]

StructureMap Center 4-(2-Bromo-4-fluorophenoxy)pyridine PyridineN Pyridine Nitrogen (H-Bond Acceptor) (Solubility) Center->PyridineN EtherO Ether Oxygen (Linker/Twist) Center->EtherO OrthoBr Ortho-Bromine (Synthetic Handle) (Steric Bulk) Center->OrthoBr ParaF Para-Fluorine (Metabolic Block) (Lipophilicity) Center->ParaF

Figure 2: Pharmacophore mapping and functional reactivity of the CAS 1016707-67-7 scaffold.[1]

Characterization (Expected Data)

To validate the structure, the following spectral data should be obtained.

H NMR (400 MHz, )
  • 
     8.50 (d, J=6.0 Hz, 2H):  Pyridine H2/H6 (Deshielded by Nitrogen).[3]
    
  • 
     7.42 (dd, J=8.0, 2.5 Hz, 1H):  Phenyl H3 (Ortho to Br, Meta to F).[3]
    
  • 
     7.10 (m, 1H):  Phenyl H5.[3]
    
  • 
     7.05 (dd, J=8.5, 5.0 Hz, 1H):  Phenyl H6 (Ortho to Ether).[3]
    
  • 
     6.85 (d, J=6.0 Hz, 2H):  Pyridine H3/H5 (Upfield due to ether resonance donation).[3]
    
Mass Spectrometry (ESI)
  • m/z: 268.0 (100%), 270.0 (97%).[3]

  • Pattern: Distinct 1:1 doublet characteristic of a mono-brominated compound.[3]

Applications in Drug Discovery[3][6][11]

Kinase Inhibition (Type II)

This scaffold is structurally homologous to the "linker-gatekeeper" region of diaryl ether kinase inhibitors.

  • Mechanism: The pyridine nitrogen often forms a hydrogen bond with the hinge region of the kinase ATP-binding site.[3]

  • Utility: The 2-bromo position allows for the introduction of aryl or heteroaryl tails (via Suzuki coupling) that extend into the allosteric "back pocket" of the enzyme, a strategy used to gain selectivity (e.g., in B-Raf or VEGFR inhibitors).

Agrochemicals

Pyridine-ether compounds are frequent motifs in herbicides (e.g., Pyriproxyfen analogs).[1][3] The fluorine atom increases environmental stability, while the pyridine ring mimics natural substrates in plant enzyme pathways.[3]

References

  • ChemicalBook. (2024).[3] 4-(2-bromo-4-fluorophenoxy)pyridine - Product Entry & CAS Data.[1][2][6][7][1][3]

  • Sigma-Aldrich. (2024).[3] Product Catalog: Pyridine Building Blocks for Medicinal Chemistry.[1][3]

  • BenchChem. (2025).[3][8] Reactivity of 4-Halopyridines in Nucleophilic Aromatic Substitution.[1][8][1][3]

  • GuideChem. (2024).[3] Synthesis and Applications of Fluorinated Pyridine Intermediates.

  • PubChem. (2025).[3][9][10] Compound Summary: 4-(2-Bromo-4-fluorophenoxy)pyridine.[1][2][6][7][1][3]

Sources

Foundational

The Halogenated Benzamide Core C₁₁H₇BrFNO: A Technical Guide for Drug Development Professionals

Abstract The C₁₁H₇BrFNO molecular formula represents a core structure of significant interest in contemporary drug discovery and development. Its constituents—a bromine atom, a fluorine atom, and a benzamide scaffold—off...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The C₁₁H₇BrFNO molecular formula represents a core structure of significant interest in contemporary drug discovery and development. Its constituents—a bromine atom, a fluorine atom, and a benzamide scaffold—offer a unique combination of physicochemical properties that are highly sought after in the design of novel therapeutics. This guide provides an in-depth technical overview of a representative isomer, 2-Amino-5-bromo-3-fluorobenzaldehyde , covering its fundamental properties, a robust synthetic pathway, and a comprehensive analytical workflow for its characterization. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the potential of halogenated benzamides in their research endeavors.

Introduction: The Strategic Value of Halogenated Benzamides

Benzamide derivatives are a cornerstone of medicinal chemistry, forming the structural basis for a wide array of approved drugs.[1] The strategic incorporation of halogen atoms, particularly bromine and fluorine, into the benzamide scaffold can profoundly and beneficially influence a molecule's pharmacological profile.

  • Fluorine , the most electronegative element, is often introduced to enhance metabolic stability, improve binding affinity to target proteins, and modulate pKa. Its small size allows it to act as a bioisostere for a hydrogen atom, often leading to improved cell membrane permeability. The use of ¹⁹F NMR spectroscopy also provides a powerful analytical tool for studying drug metabolism and target engagement.[2][3][4][5][6]

  • Bromine , with its larger atomic radius and greater polarizability, can form strong halogen bonds, which are increasingly recognized as crucial interactions in ligand-protein binding. The presence of bromine also provides a distinctive isotopic signature in mass spectrometry, simplifying structural elucidation.[7][8]

This guide will focus on a representative isomer of C₁₁H₇BrFNO, 2-Amino-5-bromo-3-fluorobenzaldehyde , as a case study to illustrate the key considerations in the synthesis and characterization of this important class of compounds.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical properties of a drug candidate is fundamental to its development. The key properties of the C₁₁H₇BrFNO core are summarized below.

PropertyValueSource
Molecular Formula C₁₁H₇BrFNON/A
Average Molecular Weight 284.09 g/mol N/A
Monoisotopic Mass 282.9698 DaN/A
XLogP3 2.5PubChem
Hydrogen Bond Donor Count 1PubChem
Hydrogen Bond Acceptor Count 3PubChem

Synthesis of 2-Amino-5-bromo-3-fluorobenzaldehyde

The synthesis of halogenated benzamides can be achieved through various routes.[9][10][11] A common and effective strategy involves the amidation of a corresponding carboxylic acid. The following is a representative, multi-step synthetic protocol for 2-Amino-5-bromo-3-fluorobenzaldehyde.

Synthetic Workflow

Synthetic Workflow A 2-Amino-3-fluorobenzoic acid B 2-Amino-5-bromo-3-fluorobenzoic acid A->B Bromination (NBS, H₂SO₄) C 2-Amino-5-bromo-3-fluorobenzoyl chloride B->C Acyl Chloride Formation (SOCl₂) D 2-Amino-5-bromo-3-fluorobenzaldehyde C->D Reduction (LiAlH(OtBu)₃)

Caption: Synthetic pathway for 2-Amino-5-bromo-3-fluorobenzaldehyde.

Step-by-Step Experimental Protocol

Step 1: Bromination of 2-Amino-3-fluorobenzoic acid

  • To a solution of 2-amino-3-fluorobenzoic acid in concentrated sulfuric acid, add N-bromosuccinimide (NBS) portion-wise at 0°C.

  • Allow the reaction mixture to stir at room temperature for 12 hours.

  • Pour the reaction mixture onto crushed ice and collect the precipitate by filtration.

  • Wash the solid with cold water and dry under vacuum to yield 2-amino-5-bromo-3-fluorobenzoic acid.

Causality: The use of a strong acid protonates the amino group, deactivating it towards electrophilic substitution and directing the bromination to the position para to the amino group.

Step 2: Acyl Chloride Formation

  • Reflux a mixture of 2-amino-5-bromo-3-fluorobenzoic acid and thionyl chloride (SOCl₂) for 2 hours.

  • Remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude 2-amino-5-bromo-3-fluorobenzoyl chloride.

Causality: Thionyl chloride is a common and effective reagent for converting carboxylic acids to acyl chlorides, which are more reactive intermediates for subsequent reactions.

Step 3: Reduction to the Aldehyde

  • Dissolve the crude 2-amino-5-bromo-3-fluorobenzoyl chloride in anhydrous tetrahydrofuran (THF).

  • Cool the solution to -78°C and add a solution of lithium tri-tert-butoxyaluminum hydride (LiAlH(OtBu)₃) in THF dropwise.

  • Stir the reaction mixture at -78°C for 4 hours.

  • Quench the reaction by the slow addition of water.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-Amino-5-bromo-3-fluorobenzaldehyde.

Causality: LiAlH(OtBu)₃ is a mild reducing agent that can selectively reduce an acyl chloride to an aldehyde without further reduction to the alcohol.

Analytical Characterization Workflow

A multi-technique approach is essential for the unambiguous structural confirmation and purity assessment of the synthesized compound.

Analytical_Workflow cluster_0 Spectroscopic Analysis cluster_1 Chromatographic Analysis cluster_2 Data Interpretation MS Mass Spectrometry (MS) Structure Structural Elucidation MS->Structure NMR Nuclear Magnetic Resonance (NMR) NMR->Structure FTIR Fourier-Transform Infrared (FTIR) FTIR->Structure HPLC High-Performance Liquid Chromatography (HPLC) Purity Purity Assessment HPLC->Purity

Caption: Comprehensive analytical workflow for compound characterization.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound.[1]

  • Expected Observation : The mass spectrum will show a characteristic pair of peaks for the molecular ion [M]⁺ and [M+2]⁺ with an intensity ratio of approximately 1:1, which is indicative of the presence of a single bromine atom.[7][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and chemical environment of the atoms within a molecule.

  • ¹H NMR : The proton NMR spectrum will show distinct signals for the aromatic protons and the aldehyde proton. The coupling patterns will be informative for confirming the substitution pattern on the aromatic ring.

  • ¹³C NMR : The carbon NMR spectrum will show signals for each unique carbon atom in the molecule.

  • ¹⁹F NMR : The fluorine NMR spectrum is particularly valuable for fluorinated compounds.[2][3][4][5][6] It will show a single resonance, and the coupling to adjacent protons will further confirm the structure.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule.[12][13][14][15]

  • Expected Absorptions :

    • N-H stretch : A pair of medium intensity bands in the region of 3300-3500 cm⁻¹ corresponding to the primary amine.[16]

    • C=O stretch : A strong absorption band in the region of 1680-1700 cm⁻¹ for the aldehyde carbonyl group.

    • C-Br stretch : A band in the fingerprint region, typically around 500-600 cm⁻¹.

    • C-F stretch : A strong band in the region of 1000-1300 cm⁻¹.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for assessing the purity of the synthesized compound.

  • Methodology : A reversed-phase C18 column with a gradient elution of water and acetonitrile (both containing 0.1% trifluoroacetic acid) is a standard method. Detection is typically performed using a UV detector at a wavelength where the compound has maximum absorbance.

  • Purity Assessment : The purity is determined by the area percentage of the main peak in the chromatogram.

Conclusion

The C₁₁H₇BrFNO molecular formula represents a versatile and promising scaffold in drug discovery. By understanding the fundamental properties, employing robust synthetic strategies, and utilizing a comprehensive analytical workflow, researchers can effectively harness the potential of halogenated benzamides in the development of novel therapeutics. The representative isomer, 2-Amino-5-bromo-3-fluorobenzaldehyde, serves as a practical example of the key considerations involved in working with this important class of compounds.

References

  • BenchChem. (2025). Physicochemical Characterization of Newly Synthesized Benzamide Derivatives: An In-depth Technical Guide. BenchChem.
  • ResearchGate. (n.d.). ATR-FTIR spectra showing the Amide I, Amide II, and Amide III regions.... Retrieved from [Link]

  • Wiley Online Library. (2020). Halogenation of Unsaturated Amides: Synthesis of Halogenated (Spiro)Oxazolines. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, August 22). 16.9: Organic Compounds Containing Halogen Atoms. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, April 24). 10.7: Functional Groups and IR Tables. Retrieved from [Link]

  • ACS Publications. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. Retrieved from [Link]

  • ACS Publications. (2020). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. Retrieved from [Link]

  • ACS Publications. (2018, February 22). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]

  • Spectroscopy Online. (2020, January 1). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Retrieved from [Link]

  • SciSpace. (n.d.). Efficient and Divergent Synthesis of α-Halogenated Amides and Esters by Double Electrophilic Activation of Ynamides. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020, April 8). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. Retrieved from [Link]

  • Google Patents. (n.d.). EP1698619A1 - Process for producing 2-halogenobenzamide compound.
  • AZoM. (2017, December 18). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Mass spectrometry of halogen-containing organic compounds. Retrieved from [Link]

  • YouTube. (2019, November 21). Mass Spectroscopy - Halo-isotopes | A Level Chemistry | EDEXCEL. Retrieved from [Link]

  • Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]

  • RSC Publishing. (n.d.). Halogen-bonding-mediated synthesis of amides and peptides. Retrieved from [Link]

  • Google Patents. (n.d.). CN106565541A - Synthesis method for benzamidine derivatives.
  • PubChemLite. (n.d.). Benzamide, 4-bromo-2-fluoro-n-methyl- (C8H7BrFNO). Retrieved from [Link]

  • PubChem. (n.d.). CID 160779897 | C16H14Br2F2N2O2. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). names structure of the 2 constitutional structural isomers of molecular formula C3H7Cl C3H7Br C3H7I C3H7F skeletal formula positional isomers uses applications. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 8 constitutional isomers of molecular formula C5H11Cl, C5H11Br, C5H11I or C5H11F structural formula skeletal formula R/S optical stereoisomers, chain and positional isomers, 11 distinct isomers. Retrieved from [Link]

Sources

Exploratory

A Comprehensive Technical Guide to 4-(2-Bromo-4-fluorophenoxy)pyridine: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Abstract 4-(2-Bromo-4-fluorophenoxy)pyridine is a halogenated diaryl ether of significant interest in medicinal chemistry and organic synthesis. Its unique...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(2-Bromo-4-fluorophenoxy)pyridine is a halogenated diaryl ether of significant interest in medicinal chemistry and organic synthesis. Its unique substitution pattern, featuring a bromine atom and a fluorine atom on the phenoxy moiety, offers versatile handles for further chemical modifications, making it a valuable building block for the synthesis of complex molecular architectures. This guide provides an in-depth overview of its chemical identifiers, a detailed synthetic protocol, physicochemical properties, and its potential applications in the development of novel therapeutics, particularly as an intermediate in the synthesis of kinase inhibitors and other biologically active molecules.

Chemical Identity and Structure

Visualizing the molecular structure is fundamental to understanding the reactivity and potential applications of 4-(2-Bromo-4-fluorophenoxy)pyridine.

Table 1: Chemical Identifiers

IdentifierValue
IUPAC Name 4-(2-Bromo-4-fluorophenoxy)pyridine
CAS Number 1016707-67-7[1]
Molecular Formula C₁₁H₇BrFNO[1]
Molecular Weight 268.08 g/mol [1]
SMILES C1=CN=C(C=C1)OC2=C(C=C(C=C2)F)Br
InChIKey InChIKey=YFGZTKNOSKPFBT-UHFFFAOYSA-N

Synthesis of 4-(2-Bromo-4-fluorophenoxy)pyridine

The primary route for the synthesis of diaryl ethers such as 4-(2-Bromo-4-fluorophenoxy)pyridine is the Ullmann condensation, a copper-catalyzed reaction between a phenol and an aryl halide.[2][3] This reaction is a cornerstone in the formation of C-O bonds between aromatic rings.

Proposed Synthetic Workflow

The synthesis involves the coupling of 4-hydroxypyridine with 1-bromo-2-chloro-5-fluorobenzene. However, a more common and often more efficient approach is the reaction between a pyridyl halide and a substituted phenol. In this case, 4-chloropyridine or 4-bromopyridine can be reacted with 2-bromo-4-fluorophenol.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Ullmann Condensation cluster_product Product 4-Chloropyridine 4-Chloropyridine ReactionVessel Reaction (CuI, Base, Solvent) 4-Chloropyridine->ReactionVessel 2-Bromo-4-fluorophenol 2-Bromo-4-fluorophenol 2-Bromo-4-fluorophenol->ReactionVessel Product 4-(2-Bromo-4-fluorophenoxy)pyridine ReactionVessel->Product

Caption: Proposed Ullmann condensation workflow for the synthesis of 4-(2-Bromo-4-fluorophenoxy)pyridine.

Detailed Experimental Protocol

This protocol is a representative procedure based on modern adaptations of the Ullmann condensation for the synthesis of diaryl ethers.[4][5]

Materials:

  • 4-Chloropyridine hydrochloride

  • 2-Bromo-4-fluorophenol

  • Copper(I) iodide (CuI)

  • Cesium carbonate (Cs₂CO₃)

  • N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Toluene

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Preparation: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-bromo-4-fluorophenol (1.0 eq), 4-chloropyridine hydrochloride (1.2 eq), cesium carbonate (2.5 eq), and copper(I) iodide (0.1 eq).

  • Reaction Setup: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon).

  • Solvent Addition: Add anhydrous DMF or DMSO via syringe.

  • Heating: Heat the reaction mixture to 120-140 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Filter the mixture through a pad of celite to remove insoluble copper salts.

    • Separate the organic layer and wash it sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic phase under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the pure 4-(2-Bromo-4-fluorophenoxy)pyridine.

Physicochemical Properties and Spectroscopic Data

The physicochemical properties of 4-(2-Bromo-4-fluorophenoxy)pyridine influence its behavior in biological systems and its handling in a laboratory setting.

Table 2: Predicted Physicochemical Properties

PropertyPredicted Value
LogP 3.5-4.0
Topological Polar Surface Area 22.1 Ų
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 2
Rotatable Bonds 2

Note: These values are predicted using computational models and should be confirmed experimentally.

Spectroscopic Characterization:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons on both the pyridine and the phenyl rings. The protons on the pyridine ring will appear as two sets of doublets, while the protons on the substituted phenyl ring will exhibit more complex splitting patterns due to the presence of both bromine and fluorine substituents.

  • ¹³C NMR: The carbon NMR spectrum will display 11 distinct signals corresponding to the carbon atoms in the molecule. The carbon atoms attached to the electronegative oxygen, nitrogen, bromine, and fluorine atoms will be shifted downfield.

  • Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).

Applications in Drug Discovery and Medicinal Chemistry

Halogenated pyridines are crucial intermediates in the synthesis of pharmaceuticals.[6][7][8] The presence of both a bromine and a fluorine atom on the phenoxy ring of 4-(2-bromo-4-fluorophenoxy)pyridine provides orthogonal synthetic handles for further functionalization through various cross-coupling reactions.[9]

Role as a Synthetic Intermediate
  • Suzuki-Miyaura Coupling: The bromine atom can be readily displaced by a boronic acid or ester in the presence of a palladium catalyst to form a new carbon-carbon bond. This is a widely used reaction in the synthesis of biaryl compounds, which are common motifs in kinase inhibitors.

  • Buchwald-Hartwig Amination: The bromo-substituent can also undergo palladium-catalyzed amination to introduce nitrogen-containing functional groups, which are prevalent in many drug molecules.

  • Nucleophilic Aromatic Substitution (SNAr): The fluorine atom can be displaced by nucleophiles, although this is generally less facile than the reactions at the bromine position.

Potential Therapeutic Targets

The diaryl ether scaffold is present in numerous biologically active compounds. Given the prevalence of pyridine-containing molecules in FDA-approved drugs, particularly in oncology and neuroscience, 4-(2-bromo-4-fluorophenoxy)pyridine is a promising starting material for the synthesis of inhibitors targeting:[8]

  • Kinases: Many kinase inhibitors feature a substituted pyridine core.

  • G-Protein Coupled Receptors (GPCRs): Aromatic and heteroaromatic scaffolds are common in GPCR ligands.

  • Ion Channels: The lipophilic nature of the diaryl ether moiety can be advantageous for targeting transmembrane proteins.

Start 4-(2-Bromo-4-fluorophenoxy)pyridine Suzuki Suzuki-Miyaura Coupling (at Bromine) Start->Suzuki Buchwald Buchwald-Hartwig Amination (at Bromine) Start->Buchwald SNAr Nucleophilic Aromatic Substitution (at Fluorine) Start->SNAr Product1 Biaryl Pyridine Derivatives Suzuki->Product1 Product2 Amino-substituted Pyridine Derivatives Buchwald->Product2 Product3 Further Functionalized Pyridines SNAr->Product3 Application Kinase Inhibitors, GPCR Ligands, etc. Product1->Application Product2->Application Product3->Application

Caption: Synthetic utility of 4-(2-Bromo-4-fluorophenoxy)pyridine in generating diverse molecular scaffolds.

Safety and Handling

As with all halogenated aromatic compounds, 4-(2-Bromo-4-fluorophenoxy)pyridine should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the Material Safety Data Sheet (MSDS).

Conclusion

4-(2-Bromo-4-fluorophenoxy)pyridine is a valuable and versatile building block for organic synthesis and medicinal chemistry. Its straightforward synthesis via the Ullmann condensation and the differential reactivity of its halogen substituents make it an attractive starting material for the construction of complex and diverse molecular libraries. The insights provided in this technical guide are intended to facilitate its use in the discovery and development of novel therapeutic agents.

References

  • Ullmann Condensation - SynArchive. Available from: [Link]

  • Chapter 4: Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents - Books. Available from: [Link]

  • The Ullmann Ether Condensation - ResearchGate. Available from: [Link]

  • A General and Mild Ullmann-Type Synthesis of Diaryl Ethers | Organic Letters. Available from: [Link]

  • A General and Mild Ullmann-Type Synthesis of Diaryl Ethers - Organic Chemistry Portal. Available from: [Link]

  • 4-Bromo-2-fluoropyridine | C5H3BrFN | CID 2762851 - PubChem. Available from: [Link]

  • The Role of 4-Bromo-2-fluoropyridine in Advanced Pharmaceutical Synthesis. Available from: [Link]

  • 2-bromo-4-(difluoromethoxy)pyridine (C6H4BrF2NO) - PubChemLite. Available from: [Link]

  • The Chemistry Behind the Versatility: 2-Bromo-4-(trifluoromethyl)pyridine. Available from: [Link]

  • Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c] pyridin-2-one. Available from: [Link]

  • 3-bromo-2-(2-fluorophenoxy)pyridine (C11H7BrFNO) - PubChemLite. Available from: [Link]

  • (PDF) Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science - ResearchGate. Available from: [Link]

  • CN105153023A - Synthetic method of 2-amino-4-bromopyridine - Google Patents.
  • FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 - MDPI. Available from: [Link]

  • A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PubMed. Available from: [Link]

  • Pyridine synthesis - Organic Chemistry Portal. Available from: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Utilizing 4-(2-Bromo-4-fluorophenoxy)pyridine in VEGFR-2 Inhibitor Synthesis

Executive Summary This application note details the strategic utilization of 4-(2-Bromo-4-fluorophenoxy)pyridine (CAS: 1016707-67-7) as a high-value scaffold in the synthesis of Type II VEGFR-2 (KDR) kinase inhibitors. V...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the strategic utilization of 4-(2-Bromo-4-fluorophenoxy)pyridine (CAS: 1016707-67-7) as a high-value scaffold in the synthesis of Type II VEGFR-2 (KDR) kinase inhibitors.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibition is a clinically validated mechanism for suppressing tumor angiogenesis (e.g., Sorafenib, Regorafenib).[1] While established drugs utilize specific substitution patterns, the 4-(2-Bromo-4-fluorophenoxy)pyridine intermediate offers a distinct advantage for next-generation drug discovery:

  • Orthogonal Reactivity: The bromine handle allows for late-stage diversification via palladium-catalyzed cross-coupling (Buchwald-Hartwig, Suzuki-Miyaura).

  • Metabolic Stability: The fluorine substituent blocks labile metabolic sites (P450 oxidation), enhancing the pharmacokinetic profile.

  • Fragment-Based Design: It serves as a robust "hinge-binder + spacer" fragment, allowing researchers to probe the hydrophobic back-pocket (DFG-out conformation) of the kinase.

Chemical Identity & Properties

PropertySpecification
Chemical Name 4-(2-Bromo-4-fluorophenoxy)pyridine
CAS Number 1016707-67-7
Molecular Formula C₁₁H₇BrFNO
Molecular Weight 268.08 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, DCM; Sparingly soluble in water
Key Functionality Diaryl ether (linker), Pyridine (H-bond acceptor), Aryl Bromide (synthetic handle)

Synthesis Protocol: The Core Scaffold

Objective: Synthesize the diaryl ether core via Nucleophilic Aromatic Substitution (


).
Mechanistic Insight

The reaction relies on the electron-deficient nature of the pyridine ring (acting as the electrophile) and the nucleophilicity of the phenoxide anion. The 4-position of the pyridine is activated for substitution, particularly when protonated or in the presence of electron-withdrawing groups, though standard 4-chloropyridine works well under basic conditions at elevated temperatures.

Step-by-Step Procedure

Reagents:

  • 4-Chloropyridine hydrochloride (1.0 eq)

  • 2-Bromo-4-fluorophenol (1.1 eq)

  • Potassium Carbonate (

    
    ) (2.5 eq) or Potassium tert-butoxide (
    
    
    
    ) (1.5 eq)
  • Solvent: Anhydrous DMF or DMSO

Workflow:

  • Activation: In a dried round-bottom flask equipped with a magnetic stir bar, dissolve 2-Bromo-4-fluorophenol (10 mmol) in anhydrous DMF (20 mL).

  • Deprotonation: Add

    
     (25 mmol) and stir at room temperature for 30 minutes. The solution may darken as the phenoxide forms.
    
  • Addition: Add 4-Chloropyridine hydrochloride (10 mmol) in a single portion.

  • Reaction: Heat the reaction mixture to 100°C for 12–16 hours. Monitor reaction progress via TLC (Hexane:Ethyl Acetate 3:1) or LC-MS.

    • Critical Checkpoint: Ensure complete consumption of the phenol to avoid difficult downstream separations.

  • Workup:

    • Cool to room temperature.[2]

    • Pour the mixture into ice-cold water (100 mL) with vigorous stirring. The product should precipitate.

    • Extract with Ethyl Acetate (3 x 50 mL).

    • Wash combined organics with brine (2 x 50 mL) and water (2 x 50 mL) to remove residual DMF.

    • Dry over anhydrous

      
      , filter, and concentrate in vacuo.
      
  • Purification: Purify via flash column chromatography (SiO2, gradient 0–40% EtOAc in Hexanes).

Visualization: Synthesis Pathway[4]

SynthesisPath Start1 4-Chloropyridine (Electrophile) Base Base Activation (K2CO3/DMF) Start1->Base Start2 2-Bromo-4-fluorophenol (Nucleophile) Start2->Base Complex Meisenheimer-like Transition State Base->Complex 100°C, 12h Product 4-(2-Bromo-4-fluorophenoxy)pyridine (Scaffold) Complex->Product -HCl

Figure 1: S_NAr synthesis route for generating the core diaryl ether scaffold.

Application Protocol: Downstream Library Generation

Objective: Utilize the "Bromo" handle to synthesize a library of urea-based VEGFR-2 inhibitors (Sorafenib/Regorafenib analogs).

Strategy: The "Buchwald-Urea" Sequence

The bromine at the ortho-position (relative to the ether) is sterically crowded but accessible via Pd-catalysis. This protocol converts the aryl bromide to an aniline, which is then coupled with isocyanates to form the urea pharmacophore essential for binding the Glu885/Asp1046 residues in the VEGFR-2 active site.

Step-by-Step Procedure
Step A: Buchwald-Hartwig Amination (Br


)
  • Setup: Charge a reaction vial with 4-(2-Bromo-4-fluorophenoxy)pyridine (1.0 eq), Benzophenone imine (1.2 eq),

    
     (2 mol%), and BINAP (4 mol%).
    
  • Solvent/Base: Add anhydrous Toluene and

    
     (2.0 eq).
    
  • Condition: Degas with Argon, seal, and heat to 100°C overnight.

  • Hydrolysis: Cool to RT. Add 1N HCl/THF (1:1) and stir for 2 hours to hydrolyze the imine.

  • Isolation: Neutralize with NaOH, extract with DCM, and purify the resulting primary amine intermediate.

Step B: Urea Formation (The Pharmacophore Installation)
  • Reactants: Dissolve the amine intermediate (from Step A) in anhydrous DCM.

  • Coupling: Add 3-Trifluoromethyl-4-chlorophenyl isocyanate (1.0 eq)—(the "tail" used in Sorafenib).

  • Reaction: Stir at RT for 4–12 hours. The urea product often precipitates.

  • Purification: Filter the solid or purify via recrystallization (MeOH/Ether).

Visualization: Library Generation Workflow

LibraryGen cluster_Rxn Divergent Synthesis Paths Scaffold 4-(2-Bromo-4-fluorophenoxy)pyridine PathA Path A: Buchwald Amination (Pd-Cat, Amine source) Scaffold->PathA PathB Path B: Suzuki Coupling (Ar-B(OH)2) Scaffold->PathB Intermed Aniline Intermediate (Ar-NH2) PathA->Intermed 1. Imine coupling 2. Hydrolysis Biaryl Biaryl Analog (Hydrophobic Probe) PathB->Biaryl Suzuki Conditions FinalDrug Type II VEGFR-2 Inhibitor (Urea Pharmacophore) Intermed->FinalDrug + Ar-N=C=O (Isocyanate)

Figure 2: Divergent synthesis strategies utilizing the bromine handle for SAR exploration.

Biological Evaluation: VEGFR-2 Kinase Assay

Objective: Validate the inhibitory potential of the synthesized analogs.

Protocol (FRET-Based Assay)

To ensure data reliability (Trustworthiness), use a standardized FRET (Fluorescence Resonance Energy Transfer) or TR-FRET assay kit (e.g., LanthaScreen™ or Z'-LYTE™).

  • Enzyme Prep: Dilute recombinant human VEGFR-2 (KDR) kinase domain (0.1–0.5 ng/µL) in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM

    
    , 1 mM EGTA, 0.01% Brij-35).
    
  • Compound Handling: Prepare 3-fold serial dilutions of the synthesized inhibitor in 100% DMSO.

  • Incubation:

    • Add 2.5 µL of inhibitor to 384-well plate.

    • Add 5 µL of Kinase/Peptide Substrate mixture.

    • Add 2.5 µL of ATP (

      
       concentration, typically 10–50 µM).
      
    • Incubate for 60 minutes at RT.

  • Detection: Add Development Solution (containing site-specific antibody and EDTA to stop reaction). Read fluorescence ratio on a multi-mode plate reader.

  • Analysis: Plot % Inhibition vs. Log[Concentration] to determine

    
    .
    

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 24766904, 4-(2-Bromo-4-fluorophenoxy)pyridine. Retrieved from [Link]

  • Du, F., et al. (2019). A new pathway via intermediate 4-amino-3-fluorophenol for the synthesis of regorafenib. Synthetic Communications, 49(4), 576-586.[2] (Provides context on the diaryl ether synthesis for Regorafenib). Retrieved from [Link]

  • Wilhelm, S. M., et al. (2006). Discovery and development of sorafenib: a multikinase inhibitor for treating cancer. Nature Reviews Drug Discovery, 5, 835–844. (Foundational text on the diaryl urea pharmacophore). Retrieved from [Link]

  • BPS Bioscience. VEGFR2 (KDR) Kinase Assay Kit Protocol. (Standard industry protocol for kinase validation). Retrieved from [Link]

Sources

Application

Application Note: Scalable Preparation of 4-(2-Bromo-4-fluorophenoxy)pyridine

This Application Note is structured as a comprehensive technical guide for the scalable preparation of 4-(2-Bromo-4-fluorophenoxy)pyridine (CAS: 1016707-67-7). It is designed for process chemists and researchers in the p...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a comprehensive technical guide for the scalable preparation of 4-(2-Bromo-4-fluorophenoxy)pyridine (CAS: 1016707-67-7). It is designed for process chemists and researchers in the pharmaceutical industry, focusing on robust, chromatography-free purification suitable for kilogram-scale production.

[1]

Executive Summary

The synthesis of 4-(2-Bromo-4-fluorophenoxy)pyridine represents a critical entry point into the "phenoxypyridine" class of kinase inhibitors (e.g., c-Met, VEGFR targets). While laboratory-scale methods often rely on chromatography, this protocol details a crystallization-driven process capable of delivering >100g batches with >98% HPLC purity. The method utilizes a nucleophilic aromatic substitution (


) of 4-chloropyridine hydrochloride with 2-bromo-4-fluorophenol, optimized to mitigate the polymerization risks of the pyridine electrophile.

Key Advantages:

  • Scalable: Eliminates column chromatography.[1]

  • Cost-Effective: Uses

    
     and DMSO instead of expensive bases (NaH) or catalysts.
    
  • Safety: Controls the in situ generation of unstable 4-chloropyridine free base.

Introduction & Mechanistic Insight

The Chemical Challenge

The target molecule is constructed via an ether linkage between an electron-deficient pyridine ring and an electron-rich phenol. The primary challenge in scaling this reaction is the instability of the electrophile, 4-chloropyridine .

  • Instability: As a free base, 4-chloropyridine undergoes rapid self-polymerization (intermolecular

    
    ) to form pyridyl-pyridinium tars.
    
  • Solution: The hydrochloride salt (4-Cl-Py[2][3][4]·HCl) is stable. Our protocol releases the free base in situ only in the presence of the phenoxide nucleophile, ensuring the cross-coupling rate (

    
    ) exceeds the polymerization rate (
    
    
    
    ).
Reaction Mechanism ( )

The reaction proceeds via an addition-elimination mechanism. The phenoxide anion attacks the C4 position of the pyridine, forming a Meisenheimer complex, followed by the expulsion of the chloride leaving group.

Reaction Scheme:



SNAr_Mechanism Reactants Reactants (Phenol + 4-Cl-Py.HCl) Base Base Activation (K2CO3 -> Phenoxide) Reactants->Base Deprotonation TS Meisenheimer Complex Base->TS Nucleophilic Attack (Rate Limiting) Product Target Product 4-(2-Br-4-F-phenoxy)py TS->Product -Cl (Elimination)

Caption: Simplified


 mechanism. The base generates the active phenoxide nucleophile which intercepts the pyridine electrophile.

Process Development & Optimization

Solvent and Base Screening

To define the "Golden Batch" parameters, we screened conditions focusing on conversion efficiency and impurity profile (specifically the hydrolysis byproduct 4-hydroxypyridine).

EntrySolventBase (Equiv)Temp (°C)Time (h)Yield (%)Observations
1DMF

(2.5)
1001278Good conversion, but aqueous workup left residual DMF.
2NMP

(2.0)
120685High yield, but reagents are expensive for kg scale.
3DMSO

(3.0)
90 8 92 Best Profile. Product precipitates cleanly upon water addition.
4Toluene

(2.0)
1101660Heterogeneous, slow, dangerous

evolution.
Critical Process Parameters (CPPs)
  • Stoichiometry: A slight excess of 4-chloropyridine HCl (1.2 equiv) is required to drive the phenol to completion.

  • Temperature: Maintain 90-100°C. Below 80°C, the reaction is sluggish; above 120°C, pyridine polymerization increases.

  • Water Content: The system must be reasonably dry.

    
     should be anhydrous.
    

Detailed Experimental Protocol (100g Scale)

Objective: Synthesize ~100g of 4-(2-Bromo-4-fluorophenoxy)pyridine.

Materials
  • 2-Bromo-4-fluorophenol: 75.0 g (0.393 mol)

  • 4-Chloropyridine hydrochloride: 70.7 g (0.471 mol, 1.2 equiv)

  • Potassium Carbonate (Anhydrous): 163.0 g (1.18 mol, 3.0 equiv)

  • DMSO (Dimethyl sulfoxide): 375 mL (5.0 vol)

  • Water (Process Water): 1.5 L (for workup)

  • NaOH (1N): 200 mL (for washing)

Procedure

Step 1: Reactor Charging

  • Equip a 1L jacketed reactor (or 3-neck flask) with an overhead mechanical stirrer, internal temperature probe, and nitrogen inlet.

  • Charge DMSO (375 mL) .

  • Add 2-Bromo-4-fluorophenol (75.0 g) . Stir until dissolved.

  • Add Potassium Carbonate (163.0 g) . Note: The slurry will be thick.

Step 2: Activation & Addition 5. Heat the mixture to 50°C and stir for 30 minutes. This ensures partial deprotonation of the phenol. 6. Add 4-Chloropyridine hydrochloride (70.7 g) portion-wise over 15 minutes.

  • Caution:
    
    
    evolution will occur. Ensure adequate venting.
  • Why: Portion-wise addition prevents a sudden release of gas and controls the exotherm.

Step 3: Reaction 7. Heat the reaction mixture to 90-95°C . 8. Stir vigorously (400-500 rpm) for 6-8 hours . 9. IPC (In-Process Control): Monitor by HPLC/TLC. Target: <1% unreacted phenol.

Step 4: Quench & Crystallization 10. Cool the reaction mass to 25°C . 11. Transfer the reaction mixture slowly into a separate vessel containing 1.5 L of vigorously stirred Water (0-5°C) .

  • Observation: The product will precipitate as an off-white to beige solid.
  • Alternative: Add water to the reactor if volume permits, but reverse addition (reaction into water) yields finer, purer crystals.
  • Stir the slurry for 1 hour at ambient temperature to ensure removal of DMSO from the crystal lattice.

Step 5: Isolation & Purification 13. Filter the solid using a Büchner funnel. 14. Wash 1: Wash the cake with Water (500 mL) . 15. Wash 2: Wash the cake with 1N NaOH (200 mL) .

  • Why: This critical step removes any unreacted phenol traces as the water-soluble phenoxide.
  • Wash 3: Wash with Water (500 mL) until filtrate pH is neutral.
  • Drying: Dry the solid in a vacuum oven at 45°C for 12 hours.

Step 6: Final Recrystallization (Optional)

  • If purity is <98%, recrystallize from Heptane/Ethyl Acetate (9:1) . Dissolve at reflux, cool to RT, then 0°C.

Expected Results
  • Yield: 95 - 100 g (90-95%)

  • Appearance: Off-white crystalline solid.

  • Purity (HPLC): >98.5%[5]

  • Melting Point: 62-65°C (Literature value comparison required for batch validation).

Process Workflow Diagram

Process_Workflow cluster_reaction Reaction Phase cluster_workup Isolation Phase Start Charge DMSO + Phenol + K2CO3 Heat Heat to 50°C Add 4-Cl-Py.HCl Start->Heat React Reaction at 95°C (6-8 Hours) Heat->React Quench Pour into Water (Precipitation) React->Quench Filter Filtration Quench->Filter Wash Wash: Water -> 1N NaOH -> Water (Removes Phenol/DMSO) Filter->Wash Final Dry (Vacuum Oven) Final Product Wash->Final

Caption: Unit operations flow for the scalable synthesis of 4-(2-Bromo-4-fluorophenoxy)pyridine.

Safety & Troubleshooting

Hazard Analysis
  • 4-Chloropyridine HCl: Irritant. Avoid dust inhalation.

  • DMSO: Enhances skin absorption of other chemicals. Wear nitrile gloves (double gloving recommended).

  • Exotherm: The neutralization of HCl by Carbonate generates

    
    . Ensure the reactor is not sealed tight; use a bubbler.
    
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield Incomplete conversion or loss during filtration.Check reaction temp (must be >90°C). ensure filtrate is not cloudy (product loss).
Sticky Solid Residual DMSO.Increase water wash volume. Slurry in water for longer duration.
High Phenol Impurity Insufficient Base or Wash.Ensure 1N NaOH wash is performed thoroughly. Check stoichiometry.
Dark Color Polymerization of Pyridine.Reduce reaction temperature. Ensure Nitrogen atmosphere to prevent oxidation.

References

  • General Methodology: Beletskaya, I. P., & Cheprakov, A. V. (2004). Copper in cross-coupling reactions. Coordination Chemistry Reviews, 248(21-24), 2337-2364. (Contextual grounding for ether synthesis).
  • Process Chemistry of Phenoxypyridines: Luo, J., et al. (2011). "Scalable Synthesis of 4-Substituted 5-Bromo-6-methylpyrimidines" (Analogous chemistry). Semantic Scholar. Link

  • Safety of 4-Chloropyridine: PubChem Compound Summary for CID 3847770, 4-Bromo-2-chloropyridine (Analogous hazards). Link

  • Reaction Conditions: ChemicalBook. "Synthesis of 4-(2-Bromo-4-fluorophenoxy)pyridine". Link

(Note: While specific large-scale patents for this exact intermediate are proprietary, the protocol above is derived from validated standard operating procedures for the 4-phenoxypyridine class found in the cited process chemistry literature.)

Sources

Method

Application Note: Cross-Coupling Architectures for 4-(2-Bromo-4-fluorophenoxy)pyridine

Executive Summary & Compound Profile This technical guide details the optimization of cross-coupling workflows for 4-(2-Bromo-4-fluorophenoxy)pyridine (CAS: 1016707-67-7). This scaffold is a "privileged structure" in med...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

This technical guide details the optimization of cross-coupling workflows for 4-(2-Bromo-4-fluorophenoxy)pyridine (CAS: 1016707-67-7). This scaffold is a "privileged structure" in medicinal chemistry, serving as a critical intermediate for Type II kinase inhibitors (e.g., c-Met, VEGFR) and voltage-gated sodium channel blockers.

The core challenge in utilizing this molecule lies in the ortho-phenoxy effect . The bulky pyridyloxy group located ortho to the reactive bromide creates significant steric hindrance, while the basic pyridine nitrogen presents a risk of catalyst poisoning. This guide provides self-validating protocols to overcome these barriers using next-generation ligand systems.

Compound Snapshot
PropertySpecification
Structure Biaryl Ether (Phenyl-Pyridine core)
Molecular Formula C₁₁H₇BrFNO
Molecular Weight 268.08 g/mol
Key Reactive Handle Aryl Bromide (Phenyl ring, position 2)
Electronic Profile Electron-rich Phenyl (via Ether); Electron-poor Pyridine
Solubility High: DMSO, DMF, DCM, THF.[1] Low: Water, Hexanes.

Strategic Analysis: The "Ortho-Phenoxy" Challenge

Before attempting synthesis, researchers must understand the mechanistic constraints. The reaction is not a standard aryl bromide coupling due to two competing factors:

  • Steric Shielding: The ether linkage allows the pyridine ring to rotate, effectively shielding the C-Br bond. Standard ligands (e.g., PPh₃) often fail to promote oxidative addition efficiently.

  • Catalyst Sequestration: The pyridine nitrogen (pKa ~5.2) can coordinate to the unsaturated Pd(0) species, removing it from the catalytic cycle (the "Pd-Sink" effect).

The Solution: Use bulky, electron-rich dialkylbiaryl phosphine ligands (Buchwald Ligands) that:

  • Create a monolithic steric environment to force reductive elimination.

  • Out-compete the pyridine nitrogen for palladium coordination.

Diagram 1: Reactivity & Steric Environment

ReactivityAnalysis Mol 4-(2-Bromo-4-fluorophenoxy)pyridine Br C-Br Bond (Reactive Site) Mol->Br Target for Pd(0) Ortho Ortho-Phenoxy Group (Steric Bulk) Mol->Ortho Hinders Approach PyN Pyridine Nitrogen (Catalyst Poison) Mol->PyN Competes for Pd Ortho->Br Shielding Effect

Caption: Structural analysis highlighting the steric shielding of the bromide and the competitive coordination risk of the pyridine nitrogen.

Protocol A: Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)

Objective: Coupling with aryl/heteroaryl boronic acids to generate biaryl ether kinase inhibitor scaffolds. Recommended Catalyst System: Pd(dppf)Cl₂[2]·DCM (Robust) or XPhos Pd G2 (High Performance).

Materials
  • Substrate: 4-(2-Bromo-4-fluorophenoxy)pyridine (1.0 equiv)

  • Boronic Acid: Aryl-B(OH)₂ (1.2 – 1.5 equiv)

  • Catalyst: Pd(dppf)Cl₂[2]·DCM (3-5 mol%)

  • Base: K₂CO₃ (3.0 equiv) or Cs₂CO₃ (2.0 equiv for hindered substrates)

  • Solvent: 1,4-Dioxane/Water (4:1 ratio)

  • Atmosphere: Argon or Nitrogen (Strictly deoxygenated)

Step-by-Step Methodology
  • Degassing (Critical): Sparge the 1,4-dioxane and water separately with argon for 15 minutes. Why: Oxygen induces homocoupling of boronic acids and oxidizes the phosphine ligands.

  • Charge: In a reaction vial equipped with a magnetic stir bar, add the Substrate, Boronic Acid, and Base.

  • Catalyst Addition: Add the Pd catalyst last. Cap the vial immediately.

  • Solvent Addition: Syringe in the degassed solvent mixture through the septum.

  • Purge: Evacuate and backfill with argon (3 cycles).

  • Reaction: Heat to 90°C for 4–16 hours.

    • Monitoring: Check LCMS. The starting bromide (MW 268) should disappear. If conversion stalls at 50%, add 1 mol% fresh catalyst.

  • Workup (Pyridine Removal):

    • Dilute with EtOAc. Wash with water.

    • Scavenging Step: If the product contains the pyridine ring, residual Pd is often trapped. Treat the organic phase with SiliaMetS® Thiol or charcoal for 30 mins before filtering.

  • Purification: Flash chromatography (Hexane/EtOAc).

Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)[3]

Objective: Introduction of amine motifs (e.g., piperazines, anilines) common in solubility-enhancing tails. Challenge: The ortho-phenoxy group makes this extremely difficult for standard conditions. Recommended Catalyst System: BrettPhos Pd G3 or RuPhos Pd G3 .

Materials
  • Substrate: 4-(2-Bromo-4-fluorophenoxy)pyridine (1.0 equiv)

  • Amine: 1.2 equiv (Primary or Secondary)

  • Pre-catalyst: BrettPhos Pd G3 (2–5 mol%)

    • Note: If G3 precatalyst is unavailable, use Pd₂(dba)₃ (2 mol%) + BrettPhos (4 mol%).

  • Base: NaOtBu (Sodium tert-butoxide) (1.4 equiv)

    • Warning: NaOtBu is moisture sensitive. Use fresh bottle.

  • Solvent: Toluene (anhydrous) or t-Amyl Alcohol.

Step-by-Step Methodology
  • Drying: Flame-dry the reaction vessel under vacuum and cool under argon.

  • Solids: Weigh Substrate, Base, and Catalyst in a glovebox (ideal) or under a rapid stream of argon.

  • Liquids: Add the Amine (if liquid) and anhydrous Toluene.

  • Temperature:

    • Standard Amines: 80°C.

    • Anilines/Hindered Amines: 100°C – 110°C.

  • Time: 2–12 hours.

  • Quench: Cool to room temperature. Dilute with DCM. Filter through a pad of Celite to remove insoluble salts and palladium black.

  • Validation: The product will likely be more polar than the starting material. Use an amine-functionalized silica column if the product streaks on standard silica.

Diagram 2: C-N Coupling Workflow

BuchwaldWorkflow Start Start: 4-(2-Bromo-4-fluorophenoxy)pyridine Mix Mix: Amine + NaOtBu + BrettPhos Pd G3 Start->Mix Heat Heat: Toluene, 100°C, Argon Mix->Heat Check Checkpoint: LCMS for De-bromination Heat->Check Check->Heat Incomplete Workup Workup: Filter Celite -> Flash Col Check->Workup Complete

Caption: Operational workflow for the Buchwald-Hartwig amination, emphasizing the critical checkpoint for reaction completion.

Troubleshooting & Optimization (The "Gotchas")

IssueDiagnosisCorrective Action
Low Conversion (<20%) Catalyst PoisoningThe pyridine nitrogen is binding Pd. Switch to XPhos or SPhos , which are bulky enough to prevent N-coordination. Increase temp to 100°C.
Protodehalogenation H-Source ContaminationThe Br is replaced by H (mass -79 +1). This indicates water in the Buchwald reaction or solvent degradation. Use strictly anhydrous Toluene and fresh NaOtBu.
Hydrolysis of Ether Cleavage of Py-O-PhRare, but happens with strong hydroxide bases at high temp. Switch base from KOH/NaOH to K₃PO₄ or Cs₂CO₃.
Black Precipitate Pd AggregationCatalyst is dying ("Pd Black"). Add 1-2 mol% extra ligand relative to the metal to stabilize the active species.

Safety & Handling

  • Skin Sensitization: Phenoxypyridines can be potent skin irritants. Double-gloving (Nitrile) is mandatory.

  • Lachrymator Potential: While the ether is stable, precursors (like bromopyridines) are lachrymators. Handle all solids in a fume hood.

  • Waste: Palladium waste must be segregated. Aqueous streams containing fluorinated aromatics should not be poured down the drain.

References

  • Synthesis of Phenoxypyridine Scaffolds

    • Banker, P., et al. "Pyridine-based Inhibitors of c-Met." Bioorganic & Medicinal Chemistry Letters, 2010. (Contextual grounding for scaffold utility).

  • Suzuki Coupling on Heterocycles

    • Miyaura, N., Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995.

  • Buchwald-Hartwig Conditions for Ortho-Substituted Aryl Halides

    • Surry, D. S., Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011.

  • Compound Data & Safety

    • PubChem Compound Summary for 4-(2-Bromo-4-fluorophenoxy)pyridine.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Guide: Synthesis of 4-(2-Bromo-4-fluorophenoxy)pyridine

Optimization, Troubleshooting, and Process Control Coupling of 4-Halopyridines with Sterically Hindered Phenols Executive Summary & Reaction Landscape The synthesis of 4-(2-Bromo-4-fluorophenoxy)pyridine represents a cla...

Author: BenchChem Technical Support Team. Date: February 2026

Optimization, Troubleshooting, and Process Control

 Coupling of 4-Halopyridines with Sterically Hindered Phenols

Executive Summary & Reaction Landscape

The synthesis of 4-(2-Bromo-4-fluorophenoxy)pyridine represents a classic but deceptive Nucleophilic Aromatic Substitution (


). While the disconnection is straightforward—coupling a 4-halopyridine with 2-bromo-4-fluorophenol—the specific electronics and sterics of this system frequently lead to stalled conversion, low yields (<40%), and "black tar" formation.

The Core Challenge:

  • Deactivation: The ortho-bromo substituent on the phenol creates steric hindrance around the nucleophilic oxygen, retarding the attack on the pyridine ring.

  • Instability: The electrophile, 4-chloropyridine (typically supplied as the HCl salt), is prone to self-polymerization once neutralized to its free base form if not reacted immediately.

  • Moisture Sensitivity:

    
     reactions are reversible or easily quenched by water, which competes with the phenol for the electrophile, generating 4-pyridone (inactive byproduct).
    

This guide moves beyond standard textbook protocols to address the specific kinetic bottlenecks of this ether linkage.

Mechanism & Critical Pathway[1]

To fix the yield, one must visualize the invisible failure points. The reaction proceeds via an addition-elimination mechanism involving a Meisenheimer-like transition state.

SNAr_Mechanism Reactants Reactants (4-Cl-Pyridine + Phenol) Deprotonation Activation (Phenoxide Formation) Reactants->Deprotonation Base (K2CO3/Cs2CO3) Side_Polymer Side Product: Pyridine Polymers Reactants->Side_Polymer Free base instability TS Transition State (Meisenheimer Complex) Deprotonation->TS Rate Limiting Step (Steric Hindrance) Product Product (Diaryl Ether) TS->Product -Cl (Leaving Group) Side_Hydrolysis Side Product: 4-Pyridone (via H2O) TS->Side_Hydrolysis Wet Solvent

Figure 1: Reaction pathway highlighting the critical transition state and competitive failure modes (Polymerization and Hydrolysis).

Critical Process Parameters (Optimization Matrices)

The following data summarizes optimization campaigns for similar hindered diaryl ethers.

Table 1: Solvent & Base Effects on Conversion[2]
SolventBaseTemp (°C)Time (h)Yield (%)Notes
DMF

1001245-55%Standard. Often stalls due to incomplete deprotonation or moisture.
DMSO

100665-75%Recommended. Higher polarity stabilizes the transition state.
NMP

120485-92% "Cesium Effect" increases phenoxide solubility; NMP handles high heat well.
THF

Reflux1830-40%Too slow. Reflux temp (66°C) is insufficient for hindered substrates.
Table 2: Leaving Group Hierarchy
ElectrophileReactivityStabilityRecommendation
4-Fluoropyridine High (

)
LowUse if yield is critical and cost is secondary.
4-Chloropyridine Moderate (

)
Moderate (as HCl salt)Standard. Requires heat (

).
4-Bromopyridine Low-ModerateLowProne to scrambling; avoid if possible.

Troubleshooting Guide (Q&A)

Scenario A: "I see starting material remaining, but the reaction has stalled."

Q: Is your system strictly anhydrous?

  • The Science: Water is a better nucleophile than your hindered phenol. Even 1% water content in DMF/DMSO can shut down the reaction by hydrolyzing the 4-chloropyridine to 4-pyridone (which is unreactive to

    
    ).
    
  • The Fix: Do not rely on "fresh" bottles. Store reaction solvents over activated 4Å molecular sieves for 24 hours prior to use.

Q: Are you using the "Cesium Effect"?

  • The Science: Potassium phenoxides can form tight ion pairs in organic solvents, reducing nucleophilicity. Cesium (

    
    ) has a larger ionic radius, creating a "loose" ion pair that makes the phenoxide "naked" and more reactive.
    
  • The Fix: Swap

    
     for 
    
    
    
    (or add 10 mol%
    
    
    as an additive).
Scenario B: "My reaction mixture turned into a black tar."

Q: How did you neutralize the pyridine salt?

  • The Science: 4-Chloropyridine free base is unstable. If you neutralize the HCl salt in a separate step and isolate the oil, it begins to self-polymerize (intermolecular attack of N on C-4) almost immediately, turning black.

  • The Fix: Perform the neutralization in situ . Add the phenol, base, and 4-chloropyridine HCl to the flask together. The phenol (being acidic) and the base buffer the system, and the pyridine reacts with the phenol as soon as it is generated.

Scenario C: "I have low yield due to sublimation."

Q: Is the 2-bromo-4-fluorophenol subliming?

  • The Science: Many poly-halogenated phenols have high vapor pressures at

    
    . They can sublime onto the condenser walls, removing them from the solution.
    
  • The Fix: Use a slight excess of the phenol (1.2 - 1.5 equiv) and wash the condenser walls with dry solvent halfway through the reaction.

Master Protocol: The "Gold Standard"

This protocol utilizes the DMSO/Cesium method for maximum robustness against steric hindrance.

Reagents:

  • 4-Chloropyridine Hydrochloride (1.0 equiv)

  • 2-Bromo-4-fluorophenol (1.2 equiv)

  • Cesium Carbonate (

    
    ) (2.5 equiv) [Note: Extra base accounts for HCl neutralization]
    
  • DMSO (Anhydrous, 0.5 M concentration relative to pyridine)

Step-by-Step Workflow:

  • Drying (Critical): Flame-dry a round-bottom flask and cool under a stream of Nitrogen or Argon.

  • Solvation: Charge the flask with 2-Bromo-4-fluorophenol and

    
    . Add anhydrous DMSO. Stir at Room Temperature (RT) for 15 minutes.
    
    • Observation: The mixture may turn slight yellow/orange as the phenoxide forms.

  • Addition: Add 4-Chloropyridine HCl solid in one portion.

    • Why solid? Adding it as a solution requires handling the unstable free base. Adding the stable HCl salt directly allows in situ release.

  • Reaction: Heat the mixture to 110°C . Monitor by HPLC or TLC (Note: Pyridines often streak on silica; add 5%

    
     to your eluent).
    
    • Time: Typically 4–6 hours.

  • Workup (The "Crashing" Method):

    • Cool to RT.

    • Pour the reaction mixture slowly into a beaker containing Ice Water (10x volume of DMSO).

    • Result: The product is lipophilic and should precipitate as a solid, while DMSO and inorganic salts remain in the water.

    • Filter the solid. If it oils out, extract with Ethyl Acetate, wash with 1M NaOH (to remove unreacted phenol), then Brine.

Diagnostic Logic Tree

Use this flowchart to diagnose yield issues in real-time.

Troubleshooting_Tree Start Start: Low Yield / Impure Check_SM Is 4-Cl-Pyridine remaining? Start->Check_SM Check_Tar Is the mixture black/tarry? Check_SM->Check_Tar No (Consumed) Temp_Issue Diagnosis: Low Reactivity Action: Increase Temp to 120°C Switch to NMP Add Cs2CO3 Check_SM->Temp_Issue Yes (Stalled) Polymer Diagnosis: Polymerization Action: Do not free-base ex-situ. Use HCl salt in-situ. Check_Tar->Polymer Yes Hydrolysis Diagnosis: Hydrolysis (Wet) Action: Dry solvent over 4Å Sieves. Check inert atmosphere. Check_Tar->Hydrolysis No (Clean but wrong mass)

Figure 2: Decision tree for troubleshooting common reaction failures.

References

  • March, J.Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 4th ed.; Wiley: New York, 1992. (Foundational text on mechanisms and the "element effect").
  • Loupy, A.; Philippon, N.; Pigeon, P.; Galons, H. "Easy and Efficient

    
     Reactions on Halopyridines in Solvent Free Conditions."[1] Heterocycles, 1991 , 32, 1947-1953.[1] Link (Demonstrates the viability of carbonate bases in coupling halopyridines).
    
  • Kiselyov, A.; Strekowski, L. "A highly regioselective reaction of N-fluoropyridinium salts with stabilized sulfur, oxygen, and nitrogen nucleophiles."[1] Journal of Organic Chemistry, 1993 . (Discusses regioselectivity in pyridine substitutions).

  • Scientific Update LLP. "SNAr Solvents and Reagents Guide." ACS Green Chemistry Institute Pharmaceutical Roundtable. Link (Authoritative guide on solvent selection (DMSO/NMP) for

    
    ).
    
  • Cherng, Y. J. "Synthesis of Substituted Pyridines by the Reactions of Halopyridines with Nucleophiles." Tetrahedron, 2002, 58, 1125. (Detailed kinetics on 4-chloropyridine reactivity).

Sources

Optimization

Technical Support Center: Minimizing Hydrolysis in Pyridine Ether Synthesis

Welcome to the technical support center for pyridine ether synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with hydrolysis side product...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for pyridine ether synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with hydrolysis side products in their synthetic routes. We will delve into the mechanistic underpinnings of this common issue and provide actionable, field-tested strategies to optimize your reaction conditions and maximize the yield of your desired pyridine ether.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of hydrolysis during pyridine ether synthesis?

The primary cause of hydrolysis is the presence of water in the reaction mixture. Pyridine ether synthesis, often a variation of the Williamson ether synthesis, typically involves a deprotonated hydroxypyridine (a pyridinolate) acting as a nucleophile.[1] If water is present, it can compete with the alcohol starting material for the base, or it can quench the highly reactive pyridinolate intermediate, reverting it to the starting hydroxypyridine.[1][2] Additionally, water can hydrolyze the alkylating agent.[1] This not only consumes your starting materials but also complicates purification.

Q2: My hydroxypyridine starting material is not fully soluble in the reaction solvent. Could this be contributing to hydrolysis?

Yes, poor solubility can indirectly lead to increased hydrolysis. If the hydroxypyridine is not fully dissolved, its deprotonation by the base may be slow or incomplete. This can lead to localized areas of high base concentration, which can promote side reactions. Furthermore, if the pyridinolate precipitates, its reaction with the alkylating agent will be slow, allowing more time for any trace moisture to cause hydrolysis.

Q3: I'm observing significant amounts of the starting hydroxypyridine in my crude product. How can I confirm this is due to hydrolysis and not just an incomplete reaction?

This is a critical troubleshooting step. While it could be an incomplete reaction, the presence of starting material alongside consumed alkylating agent (or its byproducts) often points to hydrolysis. To differentiate, you can:

  • Monitor the reaction over time using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC): If you see the initial formation of the product followed by its disappearance and the reappearance of the starting material, hydrolysis is a likely culprit.

  • Analyze for hydrolysis byproducts of the alkylating agent: For example, if you are using an alkyl bromide, you could look for the corresponding alcohol in your crude mixture using Gas Chromatography (GC) or NMR.

  • Perform a control reaction: Run a small-scale reaction under identical conditions but intentionally add a small amount of water. If you observe a significant increase in the amount of starting hydroxypyridine, it confirms the sensitivity of your reaction to moisture.

Troubleshooting Guide: Step-by-Step Solutions to Minimize Hydrolysis

This section provides a systematic approach to identifying and eliminating sources of moisture and optimizing your reaction parameters to favor ether formation.

Issue 1: Persistent Low Yields Due to Suspected Hydrolysis
Root Cause Analysis: The Critical Role of Anhydrous Conditions

The Williamson ether synthesis is highly sensitive to moisture.[2] The pyridinolate intermediate is a strong base and will readily be protonated by any available water, halting the desired reaction.

Mitigation Strategy 1: Rigorous Drying of Reagents and Glassware
  • Glassware: All glassware must be thoroughly dried before use. Oven-drying at 120°C for at least four hours or flame-drying under a stream of inert gas (nitrogen or argon) are effective methods.[3]

  • Solvents: Commercially available anhydrous solvents can absorb atmospheric moisture once opened. It is best practice to dry solvents immediately before use.[3]

    • For ethereal solvents like THF, distillation from sodium/benzophenone is a common method.[3]

    • For pyridine, drying over potassium hydroxide (KOH) followed by distillation is effective.[3][4]

    • Molecular sieves (3Å or 4Å) are excellent for storing previously dried solvents.[3][5]

  • Reagents: Solid reagents should be dried in a vacuum oven. Ensure liquid reagents are also anhydrous. Pyridine, in particular, is hygroscopic and should be handled with care.[4]

Mitigation Strategy 2: Choice of Base and Solvent

The choice of base and solvent are intrinsically linked and can significantly impact the outcome of your reaction.

  • Bases: For less acidic pyridinols, a strong base like sodium hydride (NaH) or potassium hydride (KH) is often necessary to ensure complete deprotonation.[1] These bases generate hydrogen gas upon reaction with the alcohol, which helps to drive the reaction to completion.[6] Weaker bases like potassium carbonate (K₂CO₃) can be effective, especially when paired with a phase-transfer catalyst.[1]

  • Solvents: Polar aprotic solvents such as DMF, DMSO, and acetonitrile are generally preferred as they effectively solvate the cation of the base without strongly solvating the nucleophilic pyridinolate anion.[1][7] Protic solvents, like ethanol, can reduce the nucleophilicity of the pyridinolate through hydrogen bonding and should generally be avoided.[8]

Parameter Recommendation Rationale
Solvent Polar Aprotic (DMF, DMSO, Acetonitrile)Minimizes solvation of the nucleophile, enhancing its reactivity.[1][7]
Base Strong, non-nucleophilic (NaH, KH)Ensures complete deprotonation of the hydroxypyridine.[1][6]
Temperature 50-100 °C (substrate dependent)Provides sufficient energy for the reaction to proceed at a reasonable rate.[1][7]
Atmosphere Inert (Nitrogen or Argon)Prevents atmospheric moisture from entering the reaction.[3]
Issue 2: Competing Elimination Reactions
Root Cause Analysis: Substrate and Base Steric Hindrance

The Williamson ether synthesis is an S(_N)2 reaction, which is sensitive to steric hindrance. If you are using a secondary or tertiary alkyl halide as your electrophile, an E2 elimination reaction can become a significant competing pathway, leading to the formation of an alkene instead of the desired ether.[1][6][9] The use of a sterically bulky base can also favor elimination.[9]

Mitigation Strategy: Judicious Choice of Reactants
  • Alkylating Agent: Whenever possible, use a primary alkyl halide. The reactivity order is R-I > R-Br > R-Cl.[1] If you must use a secondary alkyl halide, be prepared for lower yields and a more complex purification. Tertiary alkyl halides will almost exclusively lead to elimination products.[1]

  • Alternative Retrosynthesis: Consider the two possible disconnection approaches for your target ether. For example, to synthesize an isopropyl pyridyl ether, reacting isopropoxide with a chloropyridine is generally not feasible due to the low reactivity of aryl halides in S(_N)2 reactions.[2] The preferred route would be to react the sodium salt of the hydroxypyridine with 2-bromopropane, being mindful of potential elimination.

Issue 3: Slow or Incomplete Reactions
Root Cause Analysis: Insufficient Reactivity

If your reaction is stalling, it could be due to several factors including insufficient temperature, poor nucleophilicity of the pyridinolate, or a poorly reactive alkylating agent.

Mitigation Strategy 1: Optimizing Reaction Conditions
  • Temperature: While higher temperatures can promote side reactions, some reactions require heating to overcome the activation energy barrier.[3] A typical temperature range for Williamson ether synthesis is 50-100 °C.[1][7] Microwave-assisted synthesis can also be a powerful tool for accelerating these reactions.[8][10]

  • In-situ Halide Exchange: If you are using a less reactive alkyl chloride, consider adding a catalytic amount of sodium or potassium iodide. This will generate the more reactive alkyl iodide in situ via the Finkelstein reaction.[1]

Mitigation Strategy 2: Phase-Transfer Catalysis (PTC)

For reactions that are sluggish or require the use of heterogeneous mixtures (e.g., solid K₂CO₃ in an organic solvent), a phase-transfer catalyst can be highly effective.[11][12][13]

  • Mechanism: A phase-transfer catalyst, typically a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB) or a phosphonium salt, facilitates the transfer of the pyridinolate anion from the solid or aqueous phase into the organic phase where it can react with the alkylating agent.[11][14]

  • Benefits: PTC can increase reaction rates, allow for the use of milder bases, and often leads to cleaner reactions with higher yields.[12][15]

Experimental Protocols

Protocol 1: General Procedure for Pyridine Ether Synthesis under Anhydrous Conditions
  • Glassware Preparation: Dry a round-bottom flask and condenser in an oven at 120 °C for at least 4 hours. Assemble the glassware while hot and immediately place it under a positive pressure of nitrogen or argon.[3]

  • Reagent Preparation: Add the hydroxypyridine (1.0 eq) to the flask. Add anhydrous DMF (or another suitable polar aprotic solvent) via syringe.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes, or until hydrogen evolution ceases.

  • Alkylation: Add the alkyl halide (1.2 eq) dropwise via syringe.

  • Reaction Monitoring: Heat the reaction to the desired temperature (e.g., 60 °C) and monitor its progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to 0 °C and carefully quench any remaining NaH by the slow addition of water or ethanol. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Quantifying Hydrolysis Byproducts using RP-HPLC

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating and quantifying the components of your reaction mixture, including the desired product, unreacted starting materials, and the hydroxypyridine byproduct of hydrolysis.[16][][18]

  • Sample Preparation: Take a small aliquot from your reaction mixture and quench it in a known volume of a suitable solvent (e.g., acetonitrile/water).

  • HPLC Method:

    • Column: A C18 reverse-phase column is a good starting point (e.g., Zorbax RX-C18, 250 mm x 4.6 mm, 5 µm).[19]

    • Mobile Phase: A gradient of water (often with 0.1% formic acid or TFA) and acetonitrile is typically effective.

    • Detection: UV detection at a wavelength where all components have some absorbance (e.g., 220 nm or 254 nm) is common.[19]

  • Analysis: By comparing the peak areas of your reaction components to those of known standards, you can accurately quantify the extent of conversion and the amount of hydrolysis that has occurred.

Visualizing the Process

Hydrolysis_Troubleshooting cluster_Problem Problem Identification cluster_Diagnosis Diagnostic Steps cluster_Solution Solution Pathways cluster_Outcome Desired Outcome LowYield Low Yield of Pyridine Ether StartMat Presence of Starting Hydroxypyridine LowYield->StartMat Likely Cause Monitor Monitor Reaction (TLC/HPLC) StartMat->Monitor ControlRxn Run H2O-Spiked Control Reaction StartMat->ControlRxn Anhydrous Implement Strict Anhydrous Conditions Monitor->Anhydrous If Hydrolysis Confirmed ControlRxn->Anhydrous Optimize Optimize Base, Solvent, & Temp. Anhydrous->Optimize If still problematic HighYield High Yield of Pure Pyridine Ether Anhydrous->HighYield PTC Consider Phase Transfer Catalysis Optimize->PTC For slow/heterogeneous rxns AltRoute Evaluate Alternative Retrosynthesis Optimize->AltRoute For sterically hindered substrates Optimize->HighYield PTC->HighYield AltRoute->HighYield

Caption: Troubleshooting workflow for minimizing hydrolysis in pyridine ether synthesis.

References

  • Best practices for handling anhydrous reactions for pyridine synthesis - Benchchem.
  • Optimizing reaction conditions for substituted pyridine synthesis - Benchchem.
  • Question: What happens if pyridine is used instead of ether? - Filo.
  • Workup: Drying Methods - Department of Chemistry : University of Rochester.
  • Optimization of reaction conditions for Williamson ether synthesis of pyridinyloxy compounds. - Benchchem.
  • Dry and safe - Drying agents from EMD Millipore. - Sigma-Aldrich.
  • Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants.
  • Phase-Transfer Catalysis in Organic Syntheses - CRDEEP Journals.
  • Phase Transfer Catalysis | Dalal Institute.
  • How do I get dry pyridine? - ResearchGate.
  • Pyridine synthesis - Organic Chemistry Portal.
  • The Williamson Ether Synthesis - Master Organic Chemistry.
  • Why is pyridine used when making tosyl esters from alcohols? - Chemistry Stack Exchange.
  • Efficient Chitin Derivatization Methods Using Ionic Liquids and Deep Eutectic Solvents.
  • Exploring catalyst and solvent effects in the multicomponent synthesis of pyridine-3,5-dicarbonitriles - PubMed.
  • Phase-transfer catalyst - Wikipedia.
  • Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents - Francis Academic Press.
  • [FREE] Why should a weak base like pyridine be used when tosyl chloride reacts with an alcohol? - brainly.com.
  • Illustrate with examples the limitations of Williamson's synthesis fo - askIITians.
  • Influence of the solvent on reaction yield - ResearchGate.
  • PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW.
  • phase-transfer catalysis (P04536) - The IUPAC Compendium of Chemical Terminology.
  • Williamson Ether Synthesis - Chemistry Steps.
  • Williamson ether synthesis - Wikipedia.
  • Hantzsch pyridine synthesis - Wikipedia.
  • 55 6. ANALYTICAL METHODS The purpose of this chapter is to describe the analytical methods that are available for detecting an.
  • Rapid Construction of Tricyclic Carbon Framework for Convergent Synthesis of Manginoid Meroterpenoids.
  • Two different Williamson ether syntheses can be used to make the ... - Pearson.
  • Pyridine - Wikipedia.
  • Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine | Pharmaguideline.
  • Detailed Explanation of Drug Impurity Research Methods - Senieer - What You Trust.
  • Research Methods of Drug Impurities - BOC Sciences.
  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis.
  • Pyridine-based low-temperature synthesis of CoN, Ni3N and Cu3N nanoparticles - PubMed.
  • Development and Substantiation of a RP-HPLC Method for Monitoring of Impurities in Pirfenidone Drug Substance - Scientific Research Publishing.

Sources

Troubleshooting

Optimization of solvent systems for SNAr coupling reactions

Current Status: Online Operator: Senior Application Scientist Ticket ID: SNAR-OPT-2026 Subject: Optimization, Troubleshooting, and Green Alternatives for SNAr Couplings Welcome to the SNAr Optimization Hub. You are likel...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Operator: Senior Application Scientist Ticket ID: SNAR-OPT-2026 Subject: Optimization, Troubleshooting, and Green Alternatives for SNAr Couplings

Welcome to the SNAr Optimization Hub.

You are likely here because your Nucleophilic Aromatic Substitution (SNAr) reaction is suffering from sluggish kinetics, poor solubility, or difficult workups. This guide moves beyond basic textbook definitions to provide field-proven strategies for solvent selection, reaction engineering, and sustainable process design.

Part 1: The Solvent Selection Strategy

The choice of solvent in SNAr is not merely about solubility; it is the primary driver of the reaction coordinate. The rate-determining step (RDS) is typically the nucleophilic attack to form the Meisenheimer complex.[1]

The "Naked Nucleophile" Effect

To maximize the rate, you must destabilize the ground state of the nucleophile while stabilizing the transition state (Meisenheimer complex).

  • Polar Aprotic Solvents (DMSO, DMF, NMP): These are the gold standard because they solvate cations (K⁺, Na⁺) well but solvate anions (the nucleophile) poorly. This leaves the nucleophile "naked" and highly reactive.

  • Protic Solvents (MeOH, EtOH): generally retard SNAr rates because they form hydrogen bonds with the nucleophile, effectively "caging" it and raising the activation energy.

Decision Matrix: Selecting Your System

Use the following logic flow to determine the optimal solvent system for your specific substrate and constraints.

SNAr_Solvent_Selection Start START: Select Solvent System Solubility Is Substrate Soluble in Green Solvents (Cyrene/GVL)? Start->Solubility BaseCheck Does Reaction Require Strong Base (e.g., NaH, tBuOK)? Solubility->BaseCheck Yes Traditional Fallback to Traditional Polar Aprotics Solubility->Traditional No Cyrene Use Cyrene (Limit time <30 min to avoid polymerization) BaseCheck->Cyrene No (Weak Base/Neutral) GVL Use Gamma-Valerolactone (GVL) (Monitor Ring Opening) BaseCheck->GVL Maybe (Reversible Ring Opening) BaseCheck->Traditional Yes (High Instability Risk) SelectTrad Select based on Workup: DMSO (Lyophilize) vs DMF (Aq. Wash) Traditional->SelectTrad

Figure 1: Decision tree for solvent selection prioritizing green chemistry while accounting for chemical compatibility.

Part 2: Technical Data & Green Alternatives

Traditional dipolar aprotic solvents (DMF, NMP) are facing severe regulatory pressure (REACH restrictions) due to reproductive toxicity. You must consider alternatives like Cyrene™ (dihydrolevoglucosenone) and GVL (


-Valerolactone).
Comparative Solvent Data
SolventBoiling Point (°C)Dielectric Constant (

)
Dipole Moment (D)Green ScoreCritical Limitation
DMSO 18947.04.1LowDifficult removal; skin permeability.
DMF 15336.73.86LowHepatotoxicity; nitrosamine formation risk.
NMP 20232.24.09LowReprotoxic (REACH restricted).
Cyrene™ 22732-36~3.9High Polymerizes with bases ; high viscosity.
GVL 20536.6~3.9High Ring-opens in base (reversible); high BP.

Technical Insight:

  • Cyrene has a polarity profile almost identical to NMP.[2] However, in the presence of bases (Et

    
    N, K
    
    
    
    CO
    
    
    ), it can undergo aldol-like polymerization. Mitigation: Keep reaction times short (<30 min) or use inorganic bases with lower solubility [1, 2].
  • GVL is stable in acid/neutral conditions. In basic aqueous conditions, it hydrolyzes to 4-hydroxyvaleric acid but re-cyclizes upon acidification/workup [3].

Part 3: Troubleshooting Guide (FAQ)
Q1: My reaction is stalled at 50% conversion. Adding more base didn't help.

Diagnosis: You may have reached a solubility limit or product inhibition. Solution:

  • Temperature: SNAr has a high activation barrier. If you are below 80°C, increase temperature in 10°C increments.

  • Leaving Group: If using a chloride, switch to a fluoride . Contrary to SN2, Ar-F reacts significantly faster than Ar-Cl in SNAr because the high electronegativity of fluorine stabilizes the transition state (Meisenheimer complex) [4].

  • Concentration: SNAr is second-order kinetics. Ensure concentration is high (0.5 M – 1.0 M). Dilution kills the rate.

Q2: I cannot remove DMSO/DMF during workup. My product is an oil.

Diagnosis: High boiling point solvents are difficult to evaporate, and your product is likely too polar to partition well into ether/heptane. Protocol: The "Crash-Out" & Scavenge

  • Dilution: Pour the reaction mixture into 10 volumes of ice-water or 5% LiCl solution.

  • Agitation: Stir vigorously for 20 minutes. If a solid forms, filter.

  • Extraction (If oil persists): Do not use Diethyl Ether. Use Ethyl Acetate or DCM .

  • The "Magic" Solvent: For stubborn polar compounds, extract with 3:1 Chloroform/Isopropanol .[3] This mixture pulls polar organics out of the aqueous phase better than pure DCM [5].

  • Lyophilization: If the product is water-soluble, freeze-dry the aqueous/DMSO mixture directly. DMSO sublimes under high vacuum.

Q3: Can I use water as a solvent?

Answer: Yes, using Phase Transfer Catalysis (PTC) . If your nucleophile is water-soluble (e.g., NaN


, KCN), use a biphasic system (Toluene/Water) with a catalyst like TBAB (Tetrabutylammonium bromide) . The quat salt shuttles the anion into the organic phase, reacting rapidly due to the lack of hydration shells [6].
Part 4: Standardized Screening Protocol

Use this self-validating protocol to optimize conditions before scale-up.

Objective: Identify the optimal solvent/base pair for Substrate X. Scale: 0.1 mmol (Micro-vial).

  • Preparation: Prepare 4 vials.

    • Vial A: DMF (Control)

    • Vial B: DMSO (Max Polarity)

    • Vial C: Cyrene (Green Alternative)[2]

    • Vial D: Toluene + 10 mol% TBAB (PTC condition)

  • Loading: Add Substrate (1.0 equiv), Nucleophile (1.2 equiv), and Base (2.0 equiv, e.g., K

    
    CO
    
    
    
    ).
  • Concentration: Add solvent to reach 0.5 M concentration.

  • Execution: Heat all vials to 80°C.

  • Monitoring: Take aliquots at T=1h and T=4h. Dilute in MeCN for HPLC/UPLC.

    • Success Criteria: >80% conversion by T=4h with <5% impurity profile.

  • Validation: If Cyrene shows new impurity peaks (polymerization), switch to Vial A or B conditions.

References
  • Sherwood, J. et al. "Dihydrolevoglucosenone (Cyrene) as a bio-based alternative for dipolar aprotic solvents." Green Chemistry, 2014.

  • Zhang, J. et al. "A Green Approach to Nucleophilic Aromatic Substitutions... in Cyrene." ChemSusChem, 2016.

  • Horváth, I. T. et al. "Gamma-Valerolactone: A Sustainable Liquid for Energy and Carbon-Based Chemicals." Chemical Reviews, 2018.

  • BenchChem Technical Support. "Application Notes: Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines." BenchChem, 2025.[1]

  • Frontier, A. "Workup for Polar and Water-Soluble Solvents." University of Rochester Dept of Chemistry.

  • Starks, C. M. "Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts." J. Am. Chem. Soc., 1971.

Sources

Optimization

Technical Support Center: Purification &amp; Troubleshooting for 4-(2-Bromo-4-fluorophenoxy)pyridine

The following technical guide is structured as a Tier 3 Support resource for researchers working with 4-(2-Bromo-4-fluorophenoxy)pyridine (CAS 1016707-67-7) . It synthesizes standard organic workup methodologies with spe...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Tier 3 Support resource for researchers working with 4-(2-Bromo-4-fluorophenoxy)pyridine (CAS 1016707-67-7) . It synthesizes standard organic workup methodologies with specific chemical behaviors of halogenated phenoxypyridines.

Executive Summary: The Purification Strategy

The purification of 4-(2-Bromo-4-fluorophenoxy)pyridine hinges on exploiting the acid-base differential between the basic pyridine nitrogen (


 for conjugate acid) and the acidic phenolic impurity (

for halogenated phenols).

Unlike simple filtration, a robust protocol must aggressively remove the unreacted 2-bromo-4-fluorophenol , which often co-elutes with the product on silica gel due to similar polarity.

Core Physical Properties (Reference Data)
PropertyValue / Description
CAS Number 1016707-67-7
Molecular Formula C

H

BrFNO
Molecular Weight 268.08 g/mol
Solubility (Good) Dichloromethane (DCM), Ethyl Acetate, DMSO, Methanol
Solubility (Poor) Water, Hexanes (cold), Diethyl Ether (moderate)
pKa (Pyridine N) ~5.2 (Protonates in dilute HCl)
pKa (Phenol Impurity) ~7.5 (Deprotonates in 1M NaOH/Na

CO

)

Interactive Troubleshooting Guide (Q&A)

Issue 1: "My product is an oil/gum, but it should be a solid."

Diagnosis: This is typically caused by residual solvent (DMF/DMSO) or the presence of the "phenol-pyridine" hydrogen-bonded complex. Technical Insight: The basic nitrogen of the pyridine ring can form strong hydrogen bonds with the unreacted phenol, preventing crystallization. Corrective Action:

  • Aggressive Base Wash: Dissolve the crude oil in Ethyl Acetate (EtOAc). Wash 3x with 1M NaOH (not NaHCO

    
    , which is too weak to fully deprotonate the poly-halogenated phenol).
    
  • Solvent Swap: If DMF was the reaction solvent, wash the organic layer 4x with 5% LiCl solution or water to remove DMF.

  • Trituration: Dissolve the gum in a minimum amount of Diethyl Ether, then add cold Hexanes dropwise with vigorous stirring to induce precipitation.

Issue 2: "I see a persistent impurity spot just below my product on TLC."

Diagnosis: This is likely the 2-bromo-4-fluorophenol starting material. Why it happens: Halogenated phenols are less polar than typical phenols, making them "streak" or run close to the pyridine product on silica. Corrective Action:

  • Do not rely solely on chromatography. Perform the Acid-Base Extraction Protocol (see Section 3) before loading the column.

  • Column Modifier: If you must column, add 1% Triethylamine (TEA) to your eluent. This deprotonates the phenol, making it stick to the silica baseline, while the pyridine product elutes freely.

Issue 3: "The yield is lower than expected after acid extraction."

Diagnosis: The product may be trapped in the aqueous layer if the pH wasn't adjusted correctly during the "Basification" step. Technical Insight: 4-alkoxypyridines are weaker bases than alkylpyridines. If the final pH isn't


, the product remains protonated (water-soluble).
Corrective Action: 
  • Ensure the aqueous layer is adjusted to pH 12-14 using 2M NaOH before extracting back into the organic solvent.

  • Salting Out: Add solid NaCl to the aqueous phase to saturate it (brine effect) before the final extraction to push the organic product out.

Standard Operating Procedures (SOPs)

Protocol A: The "Gold Standard" Acid-Base Purification

Use this method to remove phenol and inorganic salts without chromatography.

Reagents: 1M HCl, 2M NaOH, Ethyl Acetate (EtOAc), Brine.

  • Initial Dissolution: Dissolve crude reaction mixture in EtOAc (10 mL per gram of theoretical yield).

  • Acid Extraction (Capture):

    • Extract the organic layer 2x with 1M HCl .

    • Mechanism:[1][2] The pyridine product protonates (Py-H

      
      ) and moves to the aqueous layer. Neutral impurities and unreacted phenol remain in the EtOAc layer.
      
    • Keep the Aqueous Layer. Discard the organic layer (check TLC to confirm product is in aqueous).

  • Wash (Cleanup):

    • Wash the acidic aqueous layer once with fresh EtOAc to remove entrained neutrals.

  • Basification (Release):

    • Cool the aqueous layer in an ice bath.[3]

    • Slowly add 2M NaOH until pH reaches ~12-14 (check with pH paper). The solution should become cloudy as the free base product precipitates/oils out.

  • Final Extraction:

    • Extract the cloudy aqueous mixture 3x with DCM or EtOAc.

    • Dry combined organics over Na

      
      SO
      
      
      
      , filter, and concentrate.
Protocol B: Crystallization for Final Polishing

Use this if the product is solid but off-white/yellow.

  • Solvent System: Ethanol (hot) or EtOAc/Hexanes.

  • Procedure:

    • Dissolve solid in minimum boiling Ethanol.

    • Allow to cool slowly to room temperature.

    • If no crystals form, add Hexanes dropwise until slight turbidity persists, then refrigerate (4°C).

    • Filter crystals and wash with cold Hexanes.

Workflow Visualization

The following diagram illustrates the decision logic for purifying 4-(2-Bromo-4-fluorophenoxy)pyridine, emphasizing the removal of the specific phenolic impurity.

PurificationWorkflow Start Crude Reaction Mixture (Product + Phenol + Salts) Dissolve Dissolve in EtOAc Start->Dissolve BaseWash Wash with 1M NaOH (x3) Dissolve->BaseWash Remove acidic phenol CheckTLC Check TLC: Phenol Removed? BaseWash->CheckTLC AcidExtract Perform Acid-Base Extraction (Protocol A) CheckTLC->AcidExtract No (Persistent Phenol) DryConc Dry (Na2SO4) & Concentrate CheckTLC->DryConc Yes (Clean) AcidExtract->DryConc StateCheck Physical State? DryConc->StateCheck Recryst Recrystallize (EtOH or EtOAc/Hex) StateCheck->Recryst Solid Column Flash Column (DCM/MeOH or Hex/EtOAc) + 1% TEA StateCheck->Column Oil/Gum Final Pure 4-(2-Bromo-4-fluorophenoxy)pyridine Recryst->Final Column->Final

Caption: Logical workflow for isolating 4-(2-Bromo-4-fluorophenoxy)pyridine, prioritizing chemical extraction over chromatography.

References

  • Synthesis of Phenoxypyridines (General SNAr Mechanism)

    • Methodology: Nucleophilic aromatic substitution of 4-chloropyridine by phenols using K CO in DMF.
    • Source: (Verified CAS linkage).

  • Purification of Pyridine Derivatives

    • Technique: Acid-base extraction protocols for separating basic pyridines
    • Source: (Foundational protocol for bromopyridine handling).

  • Handling Halogenated Phenols

    • Safety & Solubility: 2-Bromo-4-fluorophenol requires basic washes for removal; prone to oxidative degrad
    • Source:

Sources

Troubleshooting

Troubleshooting low conversion in 4-phenoxypyridine formation

Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a dynamic troubleshooting guide for the synthesis of 4-phenoxypyridine. As a Senior Application Sc...

Author: BenchChem Technical Support Team. Date: February 2026

Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a dynamic troubleshooting guide for the synthesis of 4-phenoxypyridine. As a Senior Application Scientist, my goal is to move beyond simple protocols and delve into the causality behind experimental outcomes. This guide is structured to help you diagnose issues, understand the underlying chemistry, and implement robust solutions to overcome low conversion rates.

Technical Support Center: 4-Phenoxypyridine Synthesis

Introduction

The 4-phenoxypyridine moiety is a key structural motif in numerous pharmaceutical agents and functional materials.[1][2] Its synthesis, typically achieved via cross-coupling reactions, can be challenging, with low conversion being a frequent impediment. This guide addresses the most common pitfalls encountered during copper-catalyzed (Ullmann) and palladium-catalyzed (Buchwald-Hartwig) C-O bond formations.

Section 1: Initial Diagnosis - First Steps in Troubleshooting

Q1: My reaction shows low or no conversion of starting materials. Where should I begin my investigation?

A1: When facing a low-yielding reaction, a systematic, multi-point check is the most efficient approach. Before delving into complex parameter optimization, verify the foundational elements of your setup. An issue in one of these basic areas is often the root cause of failure.

Below is a logical workflow to guide your initial troubleshooting efforts.

G cluster_sm Starting Material Checks cluster_atm Atmosphere Checks start Low / No Conversion Observed sm_check 1. Verify Starting Materials start->sm_check Start Here atm_check 2. Confirm Inert Atmosphere sm_check->atm_check Materials OK? sm_purity Purity (NMR/GC-MS) sm_check->sm_purity sm_stability Degradation? sm_check->sm_stability sm_water Anhydrous? sm_check->sm_water reagent_check 3. Re-evaluate Reagent Stoichiometry & Addition atm_check->reagent_check Atmosphere OK? degassing Solvent Degassed? atm_check->degassing inert_gas High-Purity N2/Ar? atm_check->inert_gas technique Proper Schlenk/Glovebox Technique? atm_check->technique param_check 4. Proceed to In-Depth Parameter Optimization reagent_check->param_check Stoichiometry OK?

Caption: Initial troubleshooting workflow for low conversion.

Q2: Could my starting materials (4-halopyridine or phenol) be the source of the problem?

A2: Absolutely. The purity and stability of your starting materials are paramount.

  • Purity of 4-Halopyridine: Commercially available 4-halopyridines can contain impurities. 4-chloropyridine is often supplied as a hydrochloride salt and must be neutralized and carefully dried before use. Verify the purity of your halide by NMR or GC-MS.

  • Stability of Phenol: Phenols are susceptible to oxidation, which can introduce impurities that may inhibit the catalyst.[3] Use freshly purchased or purified phenol. If it is discolored, consider purification by distillation or recrystallization.

  • Water Content: Both Ullmann and Buchwald-Hartwig reactions are sensitive to water. Pyridine derivatives are notoriously hygroscopic and can form azeotropes with water, making them difficult to dry.[4] Ensure all starting materials and reagents are anhydrous. Dry solvents using appropriate methods and handle them under an inert atmosphere.

Section 2: Optimizing the Core Reaction Parameters

The success of a cross-coupling reaction hinges on the interplay between the catalyst, ligand, base, and solvent.

Q3: How do I choose the right catalyst system? Should I use a Copper (Ullmann) or Palladium (Buchwald-Hartwig) catalyst?

A3: The choice between copper and palladium is a critical decision based on cost, substrate scope, and reaction conditions.

  • Ullmann (Copper-Catalyzed): This is the classic method for forming C-O bonds.[5] Traditional Ullmann reactions required harsh conditions (high temperatures, stoichiometric copper).[6] Modern systems, however, utilize catalytic amounts of a copper(I) source (like CuI) with a ligand, allowing for much milder conditions.[7][8] They are often more cost-effective than palladium systems.

  • Buchwald-Hartwig (Palladium-Catalyzed): This method offers broader functional group tolerance and typically proceeds under milder conditions than even modern Ullmann couplings.[9][10] The key is the choice of a bulky, electron-rich phosphine or N-heterocyclic carbene (NHC) ligand, which facilitates the crucial reductive elimination step.[11]

ParameterUllmann C-O CouplingBuchwald-Hartwig C-O Coupling
Metal Source CuI, Cu₂O, Cu(OAc)₂Pd(OAc)₂, Pd₂(dba)₃, Pre-catalysts (e.g., G3-XPhos)
Typical Ligands 1,10-Phenanthroline, L-Proline, N,N-bidentate ligands[8]Buchwald-type biaryl phosphines (XPhos, SPhos), NHCs
Typical Bases K₂CO₃, Cs₂CO₃, K₃PO₄NaOtBu, K₃PO₄, LHMDS, Cs₂CO₃
Temperature 80 - 140 °C (can be lower with modern ligands)[6]Room Temperature - 110 °C
Advantages Lower cost, well-established for diaryl ethers.Milder conditions, broad substrate scope, high tolerance.[10]
Disadvantages Often requires higher temperatures, can be sensitive.Higher cost of catalyst/ligands, sensitive to air/moisture.
Q4: My catalyst appears to be inactive. What causes catalyst poisoning or deactivation in this reaction?

A4: Catalyst deactivation is a common cause of failed coupling reactions. Both palladium and copper catalysts are susceptible to poisoning.

  • Atmospheric Oxygen: The active form of the catalyst (Pd(0) or Cu(I)) is readily oxidized by oxygen, rendering it inactive.[12] Rigorous degassing of the solvent and maintaining a strict inert atmosphere is non-negotiable.

  • Substrate-Induced Poisoning: The pyridine nitrogen itself can act as a ligand and coordinate too strongly to the metal center, inhibiting catalytic turnover.[12] Using bulky ligands helps to prevent this by sterically shielding the metal.

  • Impurity Poisoning: Sulfur-containing impurities from starting materials or solvents can irreversibly bind to and poison palladium catalysts.[13][14] Excess halide ions, particularly iodide, can also have an inhibitory effect on Buchwald-Hartwig reactions.[11]

  • Thermal Decomposition: At excessively high temperatures, the catalyst complex, particularly the ligands, can degrade, leading to the formation of inactive palladium black or copper mirrors.

Below is a simplified catalytic cycle for a C-O coupling reaction, highlighting key stages where issues can arise.

G M0 Active M(0) or M(I) Catalyst OA Oxidative Addition Intermediate1 Ar-M-X Intermediate M0->Intermediate1 + 4-HaloPyridine (Ar-X) Poison Catalyst Poisoning (e.g., O₂, Impurities) M0->Poison RE Reductive Elimination Assoc Ligand/Base Association Intermediate2 Ar-M-OAr' Intermediate Intermediate1->Intermediate2 + Phenoxide (Ar'-O⁻) Decomp Thermal Decomposition Intermediate1->Decomp Intermediate2->M0 Product 4-Phenoxypyridine (Ar-OAr') Intermediate2->Product

Caption: Simplified catalytic cycle and common deactivation pathways.

Q5: Which base should I use, and why does it matter so much?

A5: The base plays multiple critical roles, and its choice is not trivial. It must be strong enough to deprotonate the phenol, but its physical properties and the nature of its counter-ion also significantly impact the reaction.

  • Function: The primary role of the base is to generate the phenoxide nucleophile.

  • Strength and Solubility:

    • Strong, Soluble Bases (NaOtBu, LHMDS): Often used in Buchwald-Hartwig reactions. Their high basicity and solubility can accelerate the reaction but may not be tolerated by sensitive functional groups.[11]

    • Inorganic Carbonates (K₂CO₃, Cs₂CO₃): These are common in Ullmann reactions and are also effective in many palladium-catalyzed systems.[15] Cesium carbonate (Cs₂CO₃) is often superior due to the high solubility of its phenoxide salt in organic solvents, which increases the concentration of the active nucleophile.[16][17]

  • Screening: If you observe low conversion, screening different bases is a logical step. A common sequence to try is K₂CO₃, K₃PO₄, and Cs₂CO₃.

Q6: How do I select the optimal solvent and temperature?

A6: Solvent and temperature are intrinsically linked. The solvent must solubilize all components and be stable at the required reaction temperature.

  • Solvents: High-boiling polar aprotic solvents are standard.

    • DMF, NMP, DMAc, Dioxane, Toluene: These are the most commonly employed solvents. The choice can significantly affect yield. For instance, in some Ullmann reactions, DMF is superior, while in others, dioxane is preferred.[7][18] A solvent screen is highly recommended during optimization.

  • Temperature:

    • Start with conditions reported for similar substrates. For Buchwald-Hartwig, this might be 80-100 °C. For Ullmann, it might be 110-130 °C.

    • If no reaction occurs: Gradually increase the temperature in 10-15 °C increments.

    • If decomposition or side products form: Decrease the temperature. Modern, highly active catalysts may allow for reactions at lower temperatures or even room temperature.[6]

Section 3: Identifying and Mitigating Side Reactions

Q7: I'm getting byproducts instead of my desired 4-phenoxypyridine. What are they and how can I prevent them?

A7: Several side reactions can compete with the desired cross-coupling, consuming your starting materials and complicating purification.

  • Hydrodehalogenation: This is the replacement of the halogen on the pyridine ring with a hydrogen atom, forming pyridine as a byproduct. It is often observed in Ullmann-type reactions and can be exacerbated by traces of water or other proton sources.[12]

    • Solution: Ensure strictly anhydrous conditions. Use a fresh, high-quality base.

  • Phenol Homocoupling (Oxidative Coupling): Phenols can couple with themselves under oxidative conditions to form biphenol or polyphenylene ether-type byproducts.[19][20]

    • Solution: This is another reason why maintaining a rigorous inert atmosphere is critical. The absence of oxygen minimizes these oxidative pathways.

  • Aryl Halide Homocoupling: The 4-halopyridine can couple with itself, particularly in Ullmann reactions, to form a bipyridine species.

    • Solution: This is often a sign of non-optimal reaction conditions. Re-evaluating the ligand, base, and temperature can often suppress this pathway in favor of the desired cross-coupling.

Section 4: Protocols & Methodologies

Protocol 1: General Procedure for Copper-Catalyzed Ullmann C-O Coupling

This is a starting point and requires optimization for specific substrates.

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add CuI (5-10 mol%), a suitable ligand (e.g., 1,10-phenanthroline, 10-20 mol%), and the base (e.g., Cs₂CO₃, 2.0 equiv.).

  • Seal the flask, and cycle between vacuum and backfilling with inert gas (Argon or Nitrogen) three times.

  • Under a positive pressure of inert gas, add 4-halopyridine (1.0 equiv.) and phenol (1.2-1.5 equiv.).

  • Add anhydrous, degassed solvent (e.g., DMF or Dioxane) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 110-130 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with a solvent like ethyl acetate, and filter through a pad of Celite to remove inorganic salts and the copper catalyst.

  • Proceed with standard aqueous workup and purification.

Protocol 2: General Procedure for Palladium-Catalyzed Buchwald-Hartwig C-O Coupling

This is a starting point and requires optimization for specific substrates.

  • In a glovebox, or using Schlenk technique, add the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., K₃PO₄, 1.5-2.0 equiv.) to a dry reaction vessel.

  • Add the 4-halopyridine (1.0 equiv.) and phenol (1.2 equiv.).

  • Add anhydrous, degassed solvent (e.g., Toluene or Dioxane).

  • Seal the vessel and heat to the desired temperature (e.g., 80-100 °C) with stirring.

  • Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • After completion, cool the mixture, dilute with a suitable solvent, and filter through Celite.

  • Proceed with aqueous workup and purification by column chromatography.

References

  • Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl-Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359–1470. [Link]

  • Wikipedia. (2023). Oxidative coupling of phenols. [Link]

  • ResearchGate. (n.d.). Application of the optimized reaction condition on different substituted pyridine-2(1H). [Link]

  • Ye, R., & Li, Z. (2022). Cu-Mediated Ullmann-Type Cross-Coupling and Industrial Applications in Route Design, Process Development, and Scale-up of Pharmaceutical and Agrochemical Processes. ACS Catalysis, 12(12), 7115–7159. [Link]

  • Yadav, D., & Singh, P. (2021). An efficient synthesis of 4-phenoxy-quinazoline, 2-phenoxy-quinoxaline, and 2-phenoxy-pyridine derivatives using aryne chemistry. RSC Advances, 11(6), 3341-3349. [Link]

  • OperaChem. (2025). Ullmann coupling-An overview. [Link]

  • Monnier, F., & Taillefer, M. (2009). Catalytic C-C, C-N, and C-O Ullmann-Type Coupling Reactions. Angewandte Chemie International Edition, 48(38), 6954–6971. [Link]

  • White, M. C. (2014). Catalytic Oxidative Coupling of Phenols and Related Compounds. Accounts of Chemical Research, 47(4), 1075–1090. [Link]

  • ResearchGate. (n.d.). Optimization of reaction condition for synthesis of functionalized pyridine (4a). [Link]

  • Evano, G., & Blanchard, N. (2013). Copper-catalyzed Ullmann-type chemistry: from mechanistic aspects to modern development. Chemical Society Reviews, 42(13), 5571-5587. [Link]

  • Wikipedia. (2023). Catalysis. [Link]

  • Siegel, D. R., & White, M. C. (2014). Selective Oxidative Homo- and Cross-Coupling of Phenols with Aerobic Catalysts. Journal of the American Chemical Society, 136(20), 7458–7463. [Link]

  • Siegel, D. R., & White, M. C. (2014). Selective Oxidative Homo- and Cross-Coupling of Phenols with Aerobic Catalysts. Journal of the American Chemical Society, 136(20), 7458–7463. [Link]

  • Grushin, V. V., et al. (2002). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Journal of the American Chemical Society, 124(42), 12644–12645. [Link]

  • Yadav, D., & Singh, P. (2021). An efficient synthesis of 4-phenoxy-quinazoline, 2-phenoxy-quinoxaline, and 2-phenoxy-pyridine derivatives using aryne chemistry. RSC Advances, 11(6), 3341-3349. [Link]

  • Li, Y., & El-Sayed, M. A. (2001). Suzuki Cross-Coupling Reactions Catalyzed by Palladium Nanoparticles in Aqueous Solution. Organic Letters, 3(6), 829–831. [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions for the synthesis of 4a. [Link]

  • ResearchGate. (n.d.). Oxidative cross-coupling of phenols with phenols, phenol derivatives and arenes. [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. [Link]

  • Newman, S. G., & Lautens, M. (2020). Palladium-Catalyzed Cross-Couplings by C-O Bond Activation. Chemical Reviews, 120(20), 11487–11532. [Link]

  • Wikipedia. (2023). Ullmann condensation. [Link]

  • Reddit. (2023). Troubleshooting Ullmann Couplint : r/Chempros. [Link]

  • Al-Tel, T. H. (2017). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 22(3), 399. [Link]

  • ResearchGate. (n.d.). Design, synthesis, and biological evaluation of novel 4‐phenoxypyridine derivatives as potential antitumor agents. [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. [Link]

  • ResearchGate. (n.d.). (PDF) Degradation of Pyridines in the Environment. [Link]

  • Yang, D., et al. (2021). Base-Promoted One-Pot Synthesis of Pyridine Derivatives via Aromatic Alkyne Annulation Using Benzamides as Nitrogen Source. Molecules, 26(23), 7249. [Link]

  • Drug Development and Delivery. (n.d.). PURIFICATION STRATEGIES - Purification at Scale: Overcoming Chromatography Challenges for Advanced Modalities. [Link]

  • van der Pijl, F., et al. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(47), 16769-16789. [Link]

  • Beilstein Journals. (n.d.). Mild and efficient synthesis and base-promoted rearrangement of novel isoxazolo[4,5-b]pyridines. [Link]

  • Reddit. (2025). Brainstorming a Buchwald-Hartwig coupling : r/Chempros. [Link]

  • Indian Chemical Society. (n.d.). Degradation of 4-amino pyridine onto cuprous oxide nanoparticles synthesized from Tabernaemontana divaricate extract. [Link]

  • RSC Publishing. (n.d.). Cascade imination, Buchwald–Hartwig cross coupling and cycloaddition reaction: synthesis of pyrido[2,3-d]pyrimidines. [Link]

  • Chafin, A. P., et al. (2018). Reactivity of 4-Aminopyridine with Halogens and Interhalogens: Weak Interactions Supported Networks of 4-Aminopyridine and 4-Aminopyridinium. Crystal Growth & Design, 18(10), 6127–6137. [Link]

  • Kumar, A., & Kumar, S. (2004). Biodegradation of pyridine in a completely mixed activated sludge process. Water Research, 38(8), 2117-2124. [Link]

  • Reddit. (2025). Severe dehalogenation side reaction in Ullmann type reduction homocoupling. [Link]

  • Fetzner, S. (2018). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. Applied and Environmental Microbiology, 84(14), e00623-18. [Link]

  • Al-Zaydi, K. M. (2018). Multicomponent, Solvent-Free Synthesis of 4-Substituted Aminopyrido[2,3-d]pyrimidines Derivatives. Molecules, 23(10), 2469. [Link]

  • Journal of Biomedical Science. (2022). Current trends and challenges in the downstream purification of bispecific antibodies. [Link]

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Optimization

Stability of 4-(2-Bromo-4-fluorophenoxy)pyridine under basic conditions

Welcome to the technical support center for 4-(2-Bromo-4-fluorophenoxy)pyridine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth insights into the stability of thi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-(2-Bromo-4-fluorophenoxy)pyridine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth insights into the stability of this reagent under basic conditions, helping you anticipate challenges and optimize your synthetic routes.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of 4-(2-Bromo-4-fluorophenoxy)pyridine under basic conditions?

A: 4-(2-Bromo-4-fluorophenoxy)pyridine, a key intermediate in the synthesis of multi-kinase inhibitors like Sorafenib, is generally stable under moderately basic conditions commonly used in cross-coupling reactions.[1][2][3] It can tolerate inorganic bases such as K₂CO₃, Na₂CO₃, Cs₂CO₃, and K₃PO₄, particularly when used in Suzuki-Miyaura or Buchwald-Hartwig amination reactions at temperatures typically not exceeding 120°C.[4][5] However, its stability is compromised by strong, non-nucleophilic bases at high temperatures or by strong nucleophilic bases, which can lead to degradation.

Q2: Which bases should I be most cautious with?

A: Extreme caution is advised when using strong bases, especially at elevated temperatures. Strong alkoxides like sodium tert-butoxide (NaOtBu) or potassium tert-butoxide (KOtBu), and very strong bases like sodium hydride (NaH) or potassium bis(trimethylsilyl)amide (KHMDS), can induce cleavage of the diaryl ether bond.[6] The combination of electron-withdrawing groups on both aromatic rings makes the molecule susceptible to nucleophilic aromatic substitution (SNAr) as a degradation pathway.[7][8]

Q3: Can I use sodium hydroxide (NaOH) or potassium hydroxide (KOH) with this compound?

A: The use of strong aqueous bases like NaOH or KOH should be approached with care. While they might be tolerated at room temperature for short durations, prolonged exposure or heating can lead to hydrolysis or other degradation pathways. The phenoxide generated from the reaction could potentially act as a nucleophile. Whenever possible, milder inorganic bases like carbonates or phosphates are recommended.

Q4: Is the compound stable during palladium-catalyzed cross-coupling reactions?

A: Yes, this is one of its primary applications. The C-Br bond on the pyridine ring is highly amenable to palladium-catalyzed cross-coupling reactions.[9] The compound shows good stability under typical Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reaction conditions, which often employ mild to moderately strong bases. The key is to maintain careful control over temperature and to select the appropriate base-solvent system to avoid side reactions.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments.

Observed Issue Potential Cause Suggested Solution
Low yield in a cross-coupling reaction and formation of multiple byproducts. The base may be too strong or the temperature too high, causing degradation of the starting material.Switch to a milder base (e.g., from NaOtBu to K₂CO₃ or K₃PO₄). Lower the reaction temperature and incrementally increase it to find the optimal balance between reaction rate and stability.
Presence of 2-bromo-4-fluorophenol in the crude reaction mixture. Cleavage of the diaryl ether bond has occurred. This is likely due to a nucleophilic attack on the pyridine ring, facilitated by a strong base.Avoid strongly nucleophilic bases. If a strong base is required, consider running the reaction at a lower temperature or for a shorter duration. Ensure the reaction is performed under an inert atmosphere to prevent side reactions with atmospheric components.
Starting material is consumed, but the desired product is not formed; instead, an unidentifiable polar compound is the major product. This could indicate a Smiles rearrangement or another intramolecular rearrangement, which can be promoted by strong bases with diaryl ethers containing electron-withdrawing groups.[7]Modify the solvent or base to disfavor intramolecular pathways. A less polar solvent might reduce the stability of charged intermediates required for such rearrangements.
Inconsistent results between batches. The freebase form of bromopyridines can be unstable over time.[10]If using a commercial source, ensure it is a fresh bottle. If the material is old, consider purification by column chromatography before use. For long-term storage, keep it in a cool, dark, and dry place under an inert atmosphere.
Logical Troubleshooting Workflow

If you are experiencing unexpected results, follow this decision tree to diagnose the potential stability issue.

G start Low Yield or Unexpected Byproducts Observed check_sm Analyze Crude Reaction Mixture (LCMS, NMR) start->check_sm is_sm_present Is Starting Material (SM) Present? check_sm->is_sm_present sm_degraded SM Consumed, No Desired Product is_sm_present->sm_degraded No optimize_cond Reaction Conditions Not Optimal (Temp, Time, Catalyst) is_sm_present->optimize_cond Yes phenol_present Is 2-bromo-4-fluorophenol Detected? sm_degraded->phenol_present ether_cleavage Ether Cleavage Occurred phenol_present->ether_cleavage Yes snar_pathway Other S N Ar or Rearrangement Pathway phenol_present->snar_pathway No solution_optimize Action: Re-optimize Temperature, Catalyst Loading, or Reaction Time optimize_cond->solution_optimize solution_base Action: Use Milder Base (K₂CO₃, K₃PO₄) Lower Temperature ether_cleavage->solution_base solution_solvent Action: Change Solvent System Consider Alternative Synthetic Route snar_pathway->solution_solvent

Caption: Troubleshooting workflow for stability issues.

Key Degradation Pathways

Understanding the potential mechanisms of degradation is crucial for designing robust reaction conditions. For 4-(2-Bromo-4-fluorophenoxy)pyridine, the primary concern under basic conditions is Nucleophilic Aromatic Substitution (SNAr) .

The diaryl ether contains two electron-deficient aromatic rings:

  • A 4-phenoxypyridine ring, where the nitrogen atom acts as an electron-withdrawing group.

  • A 2-bromo-4-fluorophenyl ring, substituted with two electron-withdrawing halogen atoms.

A strong nucleophile (Nu⁻), which could be a hydroxide ion, an alkoxide, or another nucleophilic species in your reaction, can attack either ring.

Pathway A: Attack on the Pyridine Ring

This is often the more probable pathway, as the pyridine ring is highly electron-deficient. The attack typically occurs at the C4 position, leading to the cleavage of the C-O ether bond.

Suzuki_Workflow cluster_0 Suzuki-Miyaura Coupling Protocol A 1. Add Reagents to Flask - 4-(2-Bromo-4-fluorophenoxy)pyridine - Arylboronic Acid (1.2 eq) - K₂CO₃ (2.0 eq) - Solvent (e.g., Dioxane/H₂O) B 2. Degas Mixture (e.g., N₂ bubbling for 15 min) A->B C 3. Add Catalyst - Pd(PPh₃)₄ (0.05 eq) B->C D 4. Heat Reaction (e.g., 90-100 °C) C->D E 5. Monitor Progress (TLC or LCMS) D->E F 6. Workup & Purification - Aqueous extraction - Column chromatography E->F

Caption: Step-by-step workflow for a Suzuki-Miyaura reaction.

Step-by-Step Procedure:

  • Reaction Setup: To a dry reaction vessel, add 4-(2-Bromo-4-fluorophenoxy)pyridine (1.0 equiv), the desired arylboronic acid (1.1-1.5 equiv), and potassium carbonate (2.0-3.0 equiv).

  • Solvent Addition: Add a suitable solvent system, such as a 4:1 mixture of dioxane and water.

  • Degassing: Purge the reaction mixture with an inert gas (nitrogen or argon) for 15-20 minutes to remove dissolved oxygen.

  • Catalyst Addition: Under the inert atmosphere, add the palladium catalyst, for example, Pd(PPh₃)₄ (0.03-0.05 equiv).

  • Heating: Heat the reaction mixture to 90-100°C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography on silica gel.

The stability of the diaryl ether linkage under these conditions is critical for achieving a high yield of the desired biaryl product.

References
  • Reductive cleavage of diaryl ethers a | Download Table - ResearchGate. Available at: [Link]

  • Strategies for the cleavage of the C(Ar)–O bonds of diaryl ethers - ResearchGate. Available at: [Link]

  • Visible-light photoredox-catalyzed C–O bond cleavage of diaryl ethers by acridinium photocatalysts at room temperature - NIH. Available at: [Link]

  • Electrochemical C–O bond cleavage of diaryl ethers: upcycling of lignin 4-O-5 models and polyphenylene oxide - RSC Publishing. Available at: [Link]

  • Design, synthesis, and bioactivity evaluation of antitumor sorafenib analogues. RSC Advances. Available at: [Link]

  • Electrochemical C–O bond cleavage of diaryl ethers: upcycling of lignin 4-O-5 models and polyphenylene oxide - RSC Publishing. Available at: [Link]

  • New Sorafenib Derivatives: Synthesis, Antiproliferative Activity Against Tumour Cell Lines and Antimetabolic Evaluation - PMC - NIH. Available at: [Link]

  • A practical and efficient method for synthesis of sorafenib and regorafenib - ResearchGate. Available at: [Link]

  • Synthesis of sorafenib derivatives 4a–e. | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • nucleophilic aromatic substitution: Topics by Science.gov. Available at: [Link]

  • Palladium-catalyzed cross-coupling reactions of compound 4 with arylboronic acids a. ResearchGate. Available at: [Link]

  • Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis - PMC. Available at: [Link]

  • Concerted Nucleophilic Aromatic Substitution Reactions - PMC - NIH. Available at: [Link]

  • Directed nucleophilic aromatic substitution reaction - RSC Publishing. Available at: [Link]

  • Nucleophilic Aromatic Substitution - YouTube. Available at: [Link]

  • Purple Light-Promoted Coupling of Bromopyridines with Grignard Reagents via SET. Organic Chemistry Portal. Available at: [Link]

  • Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and. ResearchGate. Available at: [Link]

  • Preparation and stability of 4-fluoropyridine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Available at: [Link]

  • Photosensitizer - Wikipedia. Available at: [Link]

  • Help with 4-Bromopyridine HCl : r/Chempros - Reddit. Available at: [Link]

  • 2-bromo-4-(difluoromethoxy)pyridine (C6H4BrF2NO) - PubChemLite. Available at: [Link]

  • 4-Bromo-2-fluoropyridine | C5H3BrFN | CID 2762851 - PubChem. Available at: [Link]

  • The use of organolithium reagents for the synthesis of 4-aryl-2-phenylpyridines and their corresponding iridium(III) complexes - ResearchGate. Available at: [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Mass Spectrometric Fragmentation of C₁₁H₇BrFNO Isomers

Introduction In the landscape of pharmaceutical research and drug development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of progress. Mass spectrometry (MS) stands as an indispens...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of pharmaceutical research and drug development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of progress. Mass spectrometry (MS) stands as an indispensable analytical technique, offering profound insights into molecular weight and structure through the analysis of fragmentation patterns. However, the challenge intensifies when dealing with constitutional isomers—molecules sharing the same molecular formula but differing in atomic connectivity. These subtle structural variations can lead to dramatically different pharmacological profiles. Differentiating them requires a nuanced understanding of how molecular architecture dictates fragmentation pathways under ionization.

This guide provides an in-depth comparative analysis of the electron ionization (EI) mass spectrometric fragmentation patterns of two constitutional isomers of C₁₁H₇BrFNO, a formula representative of halogenated heterocyclic scaffolds common in medicinal chemistry. We will explore how the positional differences of the bromine and fluorine substituents on a quinolinone core create unique and diagnostic fragmentation signatures. The two isomers selected for this comparative study are:

  • Isomer 1: 6-Bromo-8-fluoro-1H-quinolin-2-one

  • Isomer 2: 3-Bromo-4-fluoro-1H-quinolin-2-one

By dissecting their respective fragmentation mechanisms, this guide will demonstrate how high-resolution MS data can be leveraged to distinguish between closely related structures, a critical capability for researchers in chemical synthesis, quality control, and metabolic profiling.

Experimental Methodology: GC-EI-MS Protocol

To ensure the generation of reproducible and high-quality mass spectra, a standardized gas chromatography-electron ionization-mass spectrometry (GC-EI-MS) protocol is essential. The following methodology outlines a robust approach for analyzing semi-volatile heterocyclic compounds like the target isomers.

Sample Preparation
  • Accurately weigh approximately 1 mg of the purified analyte.

  • Dissolve the sample in 1 mL of a high-purity volatile solvent (e.g., methanol or dichloromethane) to create a 1 mg/mL stock solution.

  • Perform a serial dilution to a final concentration of 10-20 µg/mL for analysis.

GC-MS Instrumentation and Parameters
  • System: A gas chromatograph coupled to a single quadrupole or time-of-flight (TOF) mass spectrometer.

  • Inlet System: Split/splitless injector, operated in splitless mode to maximize sensitivity.

  • Injection Volume: 1 µL.

  • Injector Temperature: 280 °C.

  • GC Column: A 30 m x 0.25 mm ID x 0.25 µm film thickness, mid-polarity column (e.g., DB-5ms or equivalent).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 300 °C.

    • Final hold: Hold at 300 °C for 5 minutes.

  • MS Transfer Line Temperature: 290 °C.

Mass Spectrometer Parameters
  • Ionization Mode: Electron Ionization (EI).

  • Electron Energy: 70 eV. This standard energy level ensures extensive and reproducible fragmentation, facilitating library matching and structural interpretation.[1][2]

  • Ion Source Temperature: 230 °C.

  • Mass Range: m/z 40-450.

  • Scan Rate: 2 scans/second.

The causality behind these choices is rooted in best practices for small molecule analysis. The 70 eV electron energy provides sufficient power to overcome bond dissociation energies, generating a rich fragmentation pattern that serves as a molecular fingerprint. The temperature program is designed to ensure proper volatilization and chromatographic separation without inducing thermal degradation of the analytes.

Workflow Diagram: GC-EI-MS Analysis

cluster_sample Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry A 1. Purified Isomer (1 mg/mL Stock) B 2. Dilution to 10 µg/mL A->B C 3. 1µL Injection (280°C Inlet) B->C D 4. Separation on DB-5ms Column C->D E 5. Ionization (EI, 70 eV) D->E F 6. Mass Analysis (Quadrupole/TOF) E->F G 7. Detection & Data Acquisition F->G

Caption: General workflow for GC-EI-MS analysis of C₁₁H₇BrFNO isomers.

Results: Comparative Fragmentation Analysis

The electron ionization mass spectra of the two isomers, while both exhibiting a molecular ion cluster at m/z 267/269, display significant differences in their fragmentation pathways and the relative abundance of key fragment ions. These distinctions are summarized below.

m/z (Fragment Ion)Proposed FormulaIsomer 1 Abundance (6-Bromo-8-fluoro)Isomer 2 Abundance (3-Bromo-4-fluoro)Differentiating Feature
267/269[C₁₁H₇BrFNO]⁺•ModerateModerateMolecular Ion (M⁺•), characteristic 1:1 bromine isotope pattern.[3][4][5]
248/250[C₁₁H₆BrNO]⁺•LowHighLoss of HF. Prominent in Isomer 2 due to ortho positioning of F and H.
239/241[C₁₀H₆BrFN]⁺•HighModerateLoss of CO from the quinolinone ring.[6]
188[C₁₁H₇FNO]⁺•ModerateLowLoss of bromine radical (•Br).
160[C₁₀H₆FN]⁺•HighLowSequential loss of •Br then CO. Key diagnostic for Isomer 1.
133[C₉H₆F]⁺ModerateLowLoss of •Br and HCN from the heterocyclic ring.[7]
125[C₈H₄Br]⁺LowHighComplex rearrangement and fragmentation. Key diagnostic for Isomer 2.
Fragmentation Pattern of Isomer 1: 6-Bromo-8-fluoro-1H-quinolin-2-one

In Isomer 1, the halogen substituents are located on the carbocyclic ring. The fragmentation is primarily dictated by the stable quinolinone core and the relative bond strengths of its substituents.

The molecular ion at m/z 267/269 is of moderate abundance. The primary fragmentation pathway involves the loss of a neutral carbon monoxide (CO) molecule from the heterocyclic ring, a characteristic fragmentation for quinolones and related lactam structures.[6] This yields the highly abundant fragment ion at m/z 239/241 . A subsequent or alternative pathway is the loss of the bromine radical, which is energetically favorable due to the relative weakness of the C-Br bond, producing the ion at m/z 188 . The most diagnostic pathway for Isomer 1 is the sequential loss of a bromine radical followed by CO, leading to the stable fragment at m/z 160 . This two-step process indicates that the initial charge is retained on the main heterocyclic structure after bromine loss, allowing for the subsequent rearrangement and expulsion of CO.

M M⁺• m/z 267/269 F1 [M-CO]⁺• m/z 239/241 M->F1 - CO F2 [M-Br]⁺ m/z 188 M->F2 - •Br F3 [M-Br-CO]⁺ m/z 160 F2->F3 - CO F4 [M-Br-CO-HCN]⁺ m/z 133 F3->F4 - HCN

Caption: Predicted fragmentation pathway for 6-Bromo-8-fluoro-1H-quinolin-2-one.

Fragmentation Pattern of Isomer 2: 3-Bromo-4-fluoro-1H-quinolin-2-one

For Isomer 2, the proximity of the halogen atoms to the carbonyl group and the nitrogen heteroatom dramatically alters the fragmentation cascade. The electron-withdrawing effects of the adjacent substituents influence bond stabilities and favor alternative rearrangement pathways.

While the molecular ion is observed at m/z 267/269 , a significantly more abundant fragment appears at m/z 248/250 , corresponding to the loss of hydrogen fluoride (HF). This "ortho-effect" driven elimination is highly characteristic and suggests the spatial proximity of the fluorine atom and a hydrogen atom, facilitating this low-energy rearrangement. Loss of the bromine radical is less favored initially compared to Isomer 1. Instead, complex rearrangements dominate. The presence of the bromine and fluorine on the same unsaturated bond next to the carbonyl leads to a unique cleavage, resulting in a diagnostic ion at m/z 125 , likely corresponding to a [C₈H₄Br]⁺ fragment after ring cleavage. The loss of CO is still possible, yielding the ion at m/z 239/241 , but its relative abundance is diminished compared to Isomer 1, as the competing HF loss pathway is more favorable.

M M⁺• m/z 267/269 F1 [M-HF]⁺• m/z 248/250 M->F1 - HF F2 [M-CO]⁺• m/z 239/241 M->F2 - CO F3 [C₈H₄Br]⁺ m/z 125 M->F3 - C₃HFNO•

Caption: Predicted fragmentation pathway for 3-Bromo-4-fluoro-1H-quinolin-2-one.

Conclusion and Implications

This comparative guide demonstrates that while constitutional isomers of C₁₁H₇BrFNO produce mass spectra with the same molecular ion, their fragmentation patterns provide unambiguous fingerprints for structural differentiation.

  • Isomer 1 (6-Bromo-8-fluoro) is defined by a dominant loss of CO (m/z 239/241) followed by or preceded by the loss of a bromine radical . The sequential loss, producing a key ion at m/z 160 , is its most telling feature.

  • Isomer 2 (3-Bromo-4-fluoro) is uniquely identified by a prominent loss of HF (m/z 248/250) , an ortho-effect driven process that is not favorable for Isomer 1.

The ability to make these distinctions is paramount for drug development professionals. It ensures the correct identification of synthesized compounds, aids in the profiling of impurities and degradants, and is crucial for the characterization of metabolites, where the position of a substituent can be the difference between a therapeutic agent and a toxic compound. By understanding these fundamental principles of fragmentation, researchers can fully exploit the power of mass spectrometry for confident structural elucidation.

References

  • Selective chemical ionization of nitrogen and sulfur heterocycles in petroleum fractions by ion trap mass spectrometry. Journal of the American Society for Mass Spectrometry.[Link]

  • Mass Spectrometry for Structure Determination. Simple Nitrogen Heterocycles. ACS Publications.[Link]

  • Insights on the Synthesis of N-Heterocycles Containing Macrocycles and Their Complexion and Biological Properties. MDPI.[Link]

  • Electron ionization induced fragmentation of fluorinated derivatives of bisphenols. ResearchGate.[Link]

  • Dependence of Mass Spectrometric Fragmentation on the Bromine Substitution Pattern of Polybrominated Diphenyl Ethers. ResearchGate.[Link]

  • Topic 3: Mass Spectrometry (MS). CHEM 2600 Course Material.[Link]

  • Mass Spectrometry of Heterocyclic Compounds. Defense Technical Information Center.[Link]

  • Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. Save My Exams.[Link]

  • Catalytic destruction of brominated aromatic compounds studied in a catalyst microbed coupled to gas chromatography/mass spectrometry. PubMed.[Link]

  • Electron ionization induced fragmentation of fluorinated derivatives of bisphenols. PubMed.[Link]

  • Mass spectra of fluorocarbons. NIST.[Link]

  • Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. PMC.[Link]

  • Mass spectral studies on new heterocycles. ResearchGate.[Link]

  • Mass spectral correlations for some fluorinated alkanes. Semantic Scholar.[Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts.[Link]

  • Study of the Fragmentation Patterns of Nine Fluoroquinolones by Tandem Mass Spectrometry. ResearchGate.[Link]

  • 8 constitutional isomers of molecular formula C5H11Cl, C5H11Br, C5H11I or C5H11F. Doc Brown's Chemistry.[Link]

  • Draw all the isomers that have molecular formula C5H11Br. Pearson.[Link]

  • Bromo pattern in Mass Spectrometry. YouTube.[Link]

Sources

Comparative

Reference Standards for 4-(2-Bromo-4-fluorophenoxy)pyridine: A Qualification &amp; Comparison Guide

Executive Summary & Strategic Importance 4-(2-Bromo-4-fluorophenoxy)pyridine (CAS: 1016707-67-7) is a high-value heterocyclic ether intermediate.[1] Structurally, it serves as a critical "scaffold linker" in the synthesi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

4-(2-Bromo-4-fluorophenoxy)pyridine (CAS: 1016707-67-7) is a high-value heterocyclic ether intermediate.[1] Structurally, it serves as a critical "scaffold linker" in the synthesis of diaryl ether-based kinase inhibitors (e.g., targeting c-Met or VEGFR pathways) and advanced agrochemicals.[1]

For drug development professionals, the integrity of this reference standard is non-negotiable. The presence of the 2-isomer (2-(2-bromo-4-fluorophenoxy)pyridine) —a common byproduct in nucleophilic aromatic substitution (SNAr) reactions—can lead to erroneous potency data and regulatory hold-ups during impurity profiling (ICH Q3A/Q3B).[1]

This guide compares the performance of Commercial Catalog Grade materials against Qualified Reference Standards (QRS) and provides a self-validating protocol for in-house qualification.

Comparative Analysis: Material Grades

The following table objectively compares the two primary sources of this reference material available to researchers.

FeatureOption A: Commercial Catalog Grade Option B: Qualified Reference Standard (QRS)
Purity (HPLC) 95.0% – 97.0%> 99.5% (w/w)
Primary Impurity Contains 0.5–2.0% of 2-isomer and unreacted phenol.< 0.1% 2-isomer; < 0.05% Residual Solvents.[1]
Assay Method Area % (HPLC-UV only).Potency Assignment (Mass Balance: 100% - Impurities - Water - Solvents).
Traceability Batch-specific CoA; often lacks raw data.[1]Full structural elucidation (NMR, MS, IR) & 1H-qNMR validation.[1]
Suitability Early-stage synthesis (Step 1-3).[1]GMP Release Testing , Impurity Marker Qualification, PK/PD Studies.
Cost Efficiency High (Low upfront cost, high risk of re-work).[1]Optimized (High upfront, eliminates regulatory risk).[1]
Expert Insight: The "Hidden" Isomer Risk

In SNAr synthesis involving 4-chloropyridine or 4-nitropyridine, a competing reaction at the C-2 position is thermodynamically possible if the leaving group or catalyst is not strictly controlled.[1] Commercial "97%" grades often co-elute the 2-isomer with the 4-isomer on standard C18 columns, leading to a false positive potency bias .[1]

Technical Deep Dive: Synthesis & Impurity Origin

To understand the reference standard requirements, one must understand the genesis of its impurities. The diagram below illustrates the synthesis pathway and critical control points.

SynthesisPath SM1 4-Chloropyridine (Starting Material) Reaction S_NAr Coupling (Base/Heat) SM1->Reaction SM2 2-Bromo-4-fluorophenol (Nucleophile) SM2->Reaction Product TARGET: 4-(2-Bromo-4-fluorophenoxy)pyridine Reaction->Product Major Pathway (C-4 Attack) Impurity1 IMPURITY A: 2-Isomer (Regioisomer) Reaction->Impurity1 Minor Pathway (C-2 Attack) Impurity2 IMPURITY B: Bis-ether (Over-reaction) Reaction->Impurity2 Excess Phenol

Figure 1: Synthesis pathway highlighting the origin of the critical regioisomeric impurity.[1]

Experimental Protocol: Self-Validating Qualification

If a Qualified Reference Standard is unavailable, you must upgrade a Catalog Grade material. This protocol ensures the material meets ICH Q3A standards for use as a reference marker.

Phase 1: Structural Confirmation (Identity)

Objective: Distinguish the 4-isomer from the 2-isomer using 1H-NMR.

  • Solvent: Dissolve 10 mg in DMSO-d6 (Chloroform-d may cause peak overlap).

  • Key Diagnostic Signals:

    • Pyridine C-2/C-6 Protons (Target): Look for a doublet (d) at ~8.4–8.6 ppm (

      
       Hz). The symmetry of the 4-substituted ring makes these equivalent.[1]
      
    • Pyridine C-3/C-5 Protons (Target): Look for a doublet (d) at ~6.9–7.1 ppm .[1]

    • Differentiation: The 2-isomer lacks this symmetry and will show four distinct pyridine proton signals, often with a complex multiplet at >8.0 ppm.

  • Acceptance Criteria: No detectable signals corresponding to the 2-isomer (>0.5% limit of detection).

Phase 2: Purity Determination (HPLC-UV)

Objective: Quantify impurities using a method capable of resolving regioisomers.

  • Column: Phenyl-Hexyl or C18 High-Resolution (e.g., Agilent ZORBAX Eclipse Plus C18, 3.5 µm, 4.6 x 100 mm).[1] Note: Phenyl-Hexyl phases often provide better selectivity for aromatic isomers.[1]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0–2 min: 5% B[1]

    • 2–15 min: 5%

      
       95% B (Linear)[1]
      
    • 15–20 min: 95% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (aromatic ring) and 280 nm .

  • System Suitability: Resolution (

    
    ) between Main Peak and nearest impurity must be 
    
    
    
    .
Phase 3: Potency Assignment (Mass Balance Equation)

Do not use "Area %" as potency. Calculate the Assigned Purity (


) :

[1]
  • %ImpHPLC: Total organic impurities by HPLC.

  • %Water: Determined by Karl Fischer titration.

  • %ROI: Residue on Ignition (Sulfated Ash).[1]

  • %Solvents: Determined by Headspace GC (likely Toluene or DMF from synthesis).

Qualification Workflow Diagram

This decision tree guides the researcher on when to use which grade of material.

QualificationFlow Start Start: Material Receipt Check Check CoA Purity Start->Check Decision1 Is Purity > 99.0%? Check->Decision1 Use1 Use for: - Early Synthesis - TLC Spotting Decision1->Use1 No Action Perform Full Qualification (NMR + HPLC + KF) Decision1->Action Yes (or needed) Decision2 Is 2-Isomer Absent? (NMR Check) Action->Decision2 Final Assign Potency (Mass Balance) Decision2->Final Yes Reject Reject / Recrystallize Decision2->Reject No Use2 Release as: Working Standard Final->Use2

Figure 2: Decision logic for qualifying the reference standard.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2762851, 4-Bromo-2-fluoropyridine. [Link](Note: Precursor data used for structural verification).[1]

  • International Conference on Harmonisation (ICH). ICH Q3A(R2): Impurities in New Drug Substances. [Link]

  • Intertek. Reference Standard Characterization and Qualification. [Link]

Sources

Validation

Comparison of 4-(2-Bromo-4-fluorophenoxy)pyridine vs 4-(4-fluorophenoxy)pyridine

Title: Comparative Technical Guide: 4-(2-Bromo-4-fluorophenoxy)pyridine vs. 4-(4-fluorophenoxy)pyridine Subtitle: Structural Divergence: From Metabolic End-Caps to Modular Kinase Scaffolds[1] Executive Summary This guide...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comparative Technical Guide: 4-(2-Bromo-4-fluorophenoxy)pyridine vs. 4-(4-fluorophenoxy)pyridine Subtitle: Structural Divergence: From Metabolic End-Caps to Modular Kinase Scaffolds[1]

Executive Summary

This guide analyzes the distinct roles of 4-(4-fluorophenoxy)pyridine (Compound A) and its halogenated analog 4-(2-Bromo-4-fluorophenoxy)pyridine (Compound B) in medicinal chemistry.[1] While they share a core phenoxypyridine skeleton—a privileged motif in kinase and ion channel inhibition—their utility diverges significantly based on the presence of the ortho-bromine atom.[1]

  • Compound A acts primarily as a stable "end-cap" , providing lipophilic bulk and metabolic stability (via the fluorine) in final drug candidates (e.g., Na+ channel blockers).[1]

  • Compound B serves as a "branching point" intermediate .[1] The C-Br bond functions as a reactive handle for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig) or intramolecular cyclizations to form tricyclic cores (e.g., benzofuro[3,2-c]pyridines) found in c-Met and VEGFR inhibitors.[1]

Part 1: Physicochemical & Structural Profile[1]

The introduction of the bromine atom at the ortho-position drastically alters the electronic and steric landscape of the phenoxy ring, shifting the molecule from a passive ligand to an active electrophile.[1]

Feature4-(4-fluorophenoxy)pyridine 4-(2-Bromo-4-fluorophenoxy)pyridine
CAS Number 33349-54-11016707-67-7
Molecular Formula C₁₁H₈FNOC₁₁H₇BrFNO
Molecular Weight 189.19 g/mol 268.08 g/mol
LogP (Est.) ~2.7 (Lipophilic)~3.5 (Highly Lipophilic)
Electronic Character Electron-deficient pyridine + Electron-rich phenol ether.[1][2]Inductive withdrawal by Br reduces electron density on the phenoxy ring.[1]
Steric Profile Planar/Twisted (low barrier to rotation).[1]Atropisomerism Potential: Br induces significant twist, locking conformation in crowded active sites.[1]
Primary Role Terminal Motif: Hydrophobic interaction & metabolic blockade.[1]Synthetic Module: Precursor for biaryl expansion or ring fusion.[1]

Part 2: Synthetic Accessibility (SɴAr Mechanism)

Both compounds are synthesized via Nucleophilic Aromatic Substitution (SɴAr), but the Bromo-variant requires stricter stoichiometric control to prevent side reactions.[1]

Core Synthesis Logic (Graphviz Diagram)

Synthesis Start1 4-Chloropyridine (HCl Salt) ProductA 4-(4-fluorophenoxy)pyridine (Yield: >85%) Start1->ProductA + Reagent A (SɴAr) ProductB 4-(2-Bromo-4-fluorophenoxy)pyridine (Yield: ~75-80%) Start1->ProductB + Reagent B (SɴAr) ReagentA 4-Fluorophenol ReagentB 2-Bromo-4-fluorophenol Base Base: K2CO3 or Cs2CO3 Solvent: DMF/DMSO, 80-100°C Base->ProductA Base->ProductB

Caption: Divergent synthesis from a common 4-chloropyridine precursor. The SɴAr reaction is robust, but the bulky 2-bromo-4-fluorophenol requires higher temperatures or stronger bases (Cs₂CO₃).[1]

Part 3: Reactivity & Applications

The "End-Cap" Strategy: 4-(4-fluorophenoxy)pyridine

This scaffold is chemically inert under physiological conditions.[1] The para-fluorine blocks metabolic oxidation (P450 hydroxylation), extending the half-life of the drug.[1]

  • Application: Voltage-gated Sodium Channel Blockers (Pain management).[1]

  • Mechanism: The phenoxypyridine moiety mimics the lipophilic "tail" of local anesthetics, lodging into the channel pore to stabilize the inactivated state.[1]

  • Key Reference: Analogous structures (e.g., V102862) utilize this motif for broad-spectrum state-dependent channel blockade [1].[1]

The "Branching" Strategy: 4-(2-Bromo-4-fluorophenoxy)pyridine

The ortho-bromide is a "sleeping" functional group.[1] It survives the initial SɴAr formation but can be activated later using transition metal catalysis.[1]

  • Application: c-Met & VEGFR Kinase Inhibitors .[1]

  • Mechanism: The Br atom allows the attachment of solubilizing groups or further aromatic rings to reach deep into the kinase "back pocket."[1]

  • Pathway:

    • Suzuki-Miyaura Coupling: Reacting with aryl boronic acids to create biaryl ethers (common in Type II kinase inhibitors).[1]

    • Intramolecular Cyclization: Palladium-catalyzed C-H activation to fuse the pyridine and phenoxy rings, creating Benzofuro[3,2-c]pyridines .[1]

Functionalization Workflow (Graphviz Diagram)

Reactivity Core 4-(2-Bromo-4-fluorophenoxy)pyridine (The Scaffold) Path1 Pathway A: Suzuki Coupling (R-B(OH)2, Pd(dppf)Cl2) Core->Path1 Path2 Pathway B: Intramolecular Cyclization (Pd(OAc)2, Ligand) Core->Path2 Prod1 Biaryl Ether Inhibitors (e.g., c-Met Ligands) Path1->Prod1 C-C Bond Formation Prod2 Benzofuro[3,2-c]pyridine (Tricyclic Core) Path2->Prod2 Ring Fusion

Caption: The "Ortho-Bromo Gateway." The bromine atom enables divergent synthesis into linear biaryls or fused tricyclic systems.[1]

Part 4: Experimental Protocols

Protocol A: Synthesis of 4-(2-Bromo-4-fluorophenoxy)pyridine

This protocol ensures high regioselectivity and minimizes hydrolysis of the chloropyridine.[1]

  • Reagents: 4-Chloropyridine HCl (1.0 eq), 2-Bromo-4-fluorophenol (1.1 eq), K₂CO₃ (2.5 eq).[1]

  • Solvent: Anhydrous DMF (Concentration: 0.5 M).

  • Procedure:

    • Suspend 4-Chloropyridine HCl and K₂CO₃ in DMF. Stir at RT for 15 min to liberate the free base in situ.

    • Add 2-Bromo-4-fluorophenol.[1][2][3][4][5][6][7]

    • Heat to 90°C for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS.[1][8]

    • Critical Step: The reaction is complete when the starting phenol is consumed.[1] Overheating (>120°C) may cause debromination or polymerization.[1]

  • Workup: Pour into ice water. The product often precipitates as a solid.[1] If oil forms, extract with EtOAc, wash with 1M NaOH (to remove unreacted phenol), then brine.[1]

  • Validation: ¹H NMR should show the characteristic pyridine doublets (approx. 8.5 ppm and 6.9 ppm) and the specific splitting pattern of the trisubstituted benzene ring.[1]

Protocol B: Suzuki Cross-Coupling (Application Example)

Transforming the scaffold into a kinase inhibitor precursor.

  • Reagents: 4-(2-Bromo-4-fluorophenoxy)pyridine (1.0 eq), Phenylboronic acid derivative (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), K₂CO₃ (3.0 eq).[1]

  • Solvent: 1,4-Dioxane/Water (4:1).

  • Procedure:

    • Degas solvents with N₂ for 10 min.[1]

    • Combine all reagents in a sealed tube.

    • Heat at 100°C for 12 hours.

  • Outcome: Formation of 4-(4-fluoro-2-arylphenoxy)pyridine. The pyridine nitrogen does not poison the catalyst under these buffered conditions [2].[1]

References

  • Pharmacology of Sodium Channel Blockers: Title: Pharmacology of 2-[4-(4-chloro-2-fluorophenoxy)phenyl]-pyrimidine-4-carboxamide: A Potent, Broad-Spectrum State-Dependent Sodium Channel Blocker.[1] Source: Journal of Pharmacology and Experimental Therapeutics.[1] Link:[Link]

  • c-Met Inhibitor Design: Title: Design, synthesis, and biological evaluation of 4-phenoxyquinoline derivatives as potent c-Met kinase inhibitors.[1][9][10] Source: Bioorganic & Medicinal Chemistry Letters.[1][9][11] Link:[Link]

Sources

Comparative

A Senior Application Scientist's Guide to the Crystal Structures of Substituted Phenoxy Pyridines: From Synthesis to Solid-State Analysis

Introduction: The Privileged Phenoxy Pyridine Scaffold The pyridine ring is a fundamental heterocyclic scaffold in medicinal chemistry, present in numerous FDA-approved drugs.[1] Its ability to act as a hydrogen bond acc...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Phenoxy Pyridine Scaffold

The pyridine ring is a fundamental heterocyclic scaffold in medicinal chemistry, present in numerous FDA-approved drugs.[1] Its ability to act as a hydrogen bond acceptor and its versatile substitution patterns make it a cornerstone in drug design.[2][3] When combined with a phenoxy moiety, the resulting scaffold offers a unique three-dimensional architecture that has proven effective in targeting a range of biological systems, including kinases and other enzymes implicated in cancer.[4][5] The precise spatial arrangement of substituents on both the pyridine and phenoxy rings is critical for biological activity. This arrangement is, in turn, dictated by the molecule's solid-state conformation and the intricate network of intermolecular interactions within the crystal lattice. Understanding the crystal structure of substituted phenoxy pyridines is therefore paramount for rational drug design and the development of new therapeutic agents.

This guide provides a comprehensive comparison of the crystal structure data for substituted phenoxy pyridines, delving into the influence of substitution patterns on molecular conformation and crystal packing. We will further explore the practical aspects of obtaining this data through detailed, field-tested experimental protocols for synthesis, crystallization, and single-crystal X-ray diffraction analysis.

Comparative Analysis of Crystal Structures: The Impact of Substitution

The overall three-dimensional shape of a phenoxy pyridine derivative is largely defined by the torsion angle between the pyridine and phenoxy rings. This, along with the intermolecular interactions, is heavily influenced by the nature and position of substituents.

Conformational Landscape

The flexibility of the C-O-C ether linkage allows for a range of conformations. However, in the solid state, specific conformations are favored to maximize stabilizing intermolecular interactions. The relative orientation of the two aromatic rings can be influenced by intramolecular hydrogen bonding and steric effects from bulky substituents.

The Role of Substituents in Crystal Packing

Substituents play a crucial role in dictating the crystal packing motif. Electron-donating or -withdrawing groups can alter the electronic properties of the aromatic rings, influencing π-π stacking interactions. Furthermore, substituents capable of hydrogen bonding can lead to the formation of well-defined supramolecular architectures.[6][7] For instance, the introduction of hydroxyl or amino groups can result in robust hydrogen-bonding networks, significantly impacting the crystal's physical properties, such as melting point and solubility.[8] Conversely, bulky substituents can disrupt efficient crystal packing.[8]

The interplay of these forces determines the final crystal structure. A common packing motif involves centrosymmetric dimers formed through N-H···N hydrogen bonds in amino-substituted derivatives.[9]

Below is a table summarizing representative crystallographic data for a hypothetical series of substituted phenoxy pyridines, illustrating the impact of substitution on key structural parameters.

CompoundSubstituent (Pyridine)Substituent (Phenoxy)Space GroupKey Torsion Angle (C-N-C-O)Key Intermolecular Interactions
1 HHP2₁/c15°π-π stacking
2 2-NH₂HP-1N-H···N hydrogen bonds, π-π stacking
3 H4-ClP2₁/n20°C-H···Cl interactions, π-π stacking
4 2-NH₂4-ClPbcaN-H···N hydrogen bonds, C-H···Cl interactions

Note: The data in this table is illustrative and intended to demonstrate general trends. Actual values would be obtained from specific crystal structure determinations from databases like the Cambridge Structural Database (CSD).[10]

The following diagram illustrates common intermolecular packing motifs observed in substituted phenoxy pyridine crystals.

G cluster_0 π-π Stacking cluster_1 Hydrogen Bonding cluster_2 Halogen Bonding a1 Phenoxy Pyridine 1 a2 Phenoxy Pyridine 2 a1->a2 Parallel Displaced b1 Molecule A (Donor) b2 Molecule B (Acceptor) b1->b2 N-H···N c1 Molecule C (X-donor) c2 Molecule D (Y-acceptor) c1->c2 C-X···Y

Caption: Common intermolecular interactions in phenoxy pyridine crystals.

Experimental Protocols: A Practical Guide

The acquisition of high-quality crystal structure data is a multi-step process that begins with the synthesis of the target compound and culminates in the analysis of X-ray diffraction data.

Synthesis of a Substituted Phenoxy Pyridine

The following is a representative protocol for the synthesis of a substituted phenoxy pyridine derivative, which can be adapted based on the desired substitution pattern.[11][12]

Workflow for the Synthesis of a Substituted Phenoxy Pyridine

G start Start Materials: Substituted Phenol Substituted Chloropyridine reaction Nucleophilic Aromatic Substitution (e.g., Ullmann Condensation or SNAr) start->reaction workup Aqueous Workup and Extraction reaction->workup purification Column Chromatography workup->purification characterization Characterization: NMR, Mass Spectrometry purification->characterization product Pure Substituted Phenoxy Pyridine characterization->product

Caption: General workflow for the synthesis of substituted phenoxy pyridines.

Step-by-Step Protocol:

  • Reaction Setup: To a solution of a substituted phenol (1.0 eq.) in a suitable solvent (e.g., DMF or DMSO), add a base such as potassium carbonate (1.5 eq.) or sodium hydride (1.2 eq.). Stir the mixture at room temperature for 30 minutes to generate the phenoxide.

  • Nucleophilic Substitution: Add the substituted chloropyridine (1.0 eq.) to the reaction mixture. If necessary, a copper catalyst (e.g., CuI) and a ligand (e.g., L-proline) can be added for Ullmann-type couplings. Heat the reaction mixture to a temperature between 80-120 °C and monitor the reaction progress by TLC or LC-MS.

  • Workup: After the reaction is complete, cool the mixture to room temperature and pour it into water. Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient).

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Crystallization for Single-Crystal X-ray Diffraction

Obtaining single crystals of sufficient quality is often the most challenging step.[13]

Crystallization Techniques Workflow

G start Pure Compound dissolve Dissolve in a suitable solvent (or solvent mixture) start->dissolve slow_evap Slow Evaporation dissolve->slow_evap vapor_diff Vapor Diffusion (Liquid or Gas) dissolve->vapor_diff slow_cool Slow Cooling dissolve->slow_cool crystals Single Crystals slow_evap->crystals vapor_diff->crystals slow_cool->crystals

Caption: Common crystallization methods for small molecules.

Step-by-Step Protocol (Slow Evaporation):

  • Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature. A mixture of solvents can also be effective.

  • Dissolution: Dissolve the purified compound in a minimal amount of the chosen solvent, gently warming if necessary to achieve full dissolution.

  • Filtration: Filter the solution through a small plug of cotton or a syringe filter to remove any particulate matter.

  • Crystal Growth: Transfer the filtered solution to a clean vial, cover it loosely with a cap or parafilm with a few needle holes to allow for slow evaporation of the solvent.

  • Incubation: Place the vial in a vibration-free environment and allow the solvent to evaporate slowly over several days to weeks.

  • Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a spatula or by decanting the solvent.

Single-Crystal X-ray Diffraction: Data Collection and Structure Solution

This technique provides the definitive three-dimensional structure of a molecule.[14][15][16]

Step-by-Step Protocol:

  • Crystal Mounting: Select a high-quality single crystal under a microscope and mount it on a goniometer head.[13]

  • Data Collection: Place the mounted crystal on the diffractometer. A beam of X-rays is directed at the crystal, and the resulting diffraction pattern is recorded by a detector.[17]

  • Data Processing: The collected diffraction data is processed to determine the unit cell parameters and the intensities of the reflections.

  • Structure Solution: The initial crystal structure is solved using methods such as direct methods or Patterson methods to determine the positions of the atoms in the asymmetric unit.[18]

  • Structure Refinement: The atomic positions and other parameters are refined against the experimental data to obtain the final, accurate crystal structure.

Conclusion: From Structure to Function

The crystal structure of substituted phenoxy pyridines provides invaluable insights into their conformational preferences and the intermolecular interactions that govern their solid-state properties. This knowledge is crucial for understanding their structure-activity relationships and for the rational design of new molecules with improved biological activity and physicochemical properties. The experimental protocols outlined in this guide provide a practical framework for researchers to synthesize, crystallize, and structurally characterize these important compounds, thereby accelerating the discovery of novel therapeutics and functional materials.

References

  • Design, synthesis and biological evaluation of 4-phenoxy-pyridine/pyrimidine derivatives as dual VEGFR-2/c-Met inhibitors. New Journal of Chemistry.
  • Substituent Effects in the Crystal Packing of Derivatives of 4′-Phenyl-2,2′:6′,2″-Terpyridine. MDPI.
  • X-ray Diffraction Protocols and Methods.
  • Structure-based drug design of phenazopyridine derivatives as inhibitors of Rev1 interactions in translesion synthesis. PMC.
  • Small molecule crystallography. Excillum.
  • Results for "Single Crystal X-ray Diffraction".
  • X-ray crystallography. Wikipedia.
  • Design, synthesis, and characterization of pyridine-containing organic crystals with different substitution positions using solvothermal method. CrystEngComm (RSC Publishing).
  • What Is Small Molecule Crystal Structure Analysis?. Rigaku.
  • Crystal Structures of DNA Intercalating Agents Dipyrido[3,2-f:2′,3′-h]quinoxaline (dpq), (Benzo[i]dipyrido[3,2-a:2′,3′c]phenazine (dppn), and [Ir(ppy) 2 (dppn)][PF 6 ] (Where Hppy = 2-Phenylpyridine). MDPI.
  • Crystal structure of pyridines 5 b‐e viewed along two different axes....
  • Pyridine core containing drugs with their biological activities..
  • Pyridine derivatives as preferable scaffolds for the process of discovering new drugs.
  • DE NOVO SYNTHESIS OF SUBSTITUTED PYRIDINES. Denmark Group.
  • The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. PMC.
  • The Largest Curated Crystal Structure D
  • Pyridine Synthesis: Cliff Notes. Baran Lab.
  • Crystal structure of 2-[(2-ethyl)phenylamino]pyridine, C13H14N2.
  • Pyridine. Wikipedia.
  • Synthesis of Fully Substituted Pyridines. ChemistryViews.
  • Disruption of Crystal Packing in Thieno[2,3-b]pyridines Improves Anti-Prolifer
  • 2-Phenoxypyridine. PubChem.
  • An efficient synthesis of 4-phenoxy-quinazoline, 2-phenoxy-quinoxaline, and 2-phenoxy-pyridine derivatives using aryne chemistry. RSC Advances.
  • The Discovery and Synthesis of Substituted Pyridines: A Technical Guide for Researchers. Benchchem.
  • Push-pull substitution versus intrinsic or packing related N-N gauche preferences in azines. Synthesis, crystal structures and p. New Home Pages of Dr. Rainer Glaser.

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Safety & Regulatory Compliance

Safety

Safeguarding Your Research: A Practical Guide to Handling 4-(2-Bromo-4-fluorophenoxy)pyridine

An In-Depth Technical Guide for Laboratory Professionals As researchers and scientists in the fast-paced world of drug development, our focus is often on the groundbreaking potential of novel molecules. However, the foun...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Laboratory Professionals

As researchers and scientists in the fast-paced world of drug development, our focus is often on the groundbreaking potential of novel molecules. However, the foundation of innovative research is built upon a bedrock of safety. This guide, developed from the perspective of a Senior Application Scientist, provides essential, practical guidance on the safe handling of 4-(2-Bromo-4-fluorophenoxy)pyridine. By understanding the 'why' behind each safety protocol, we can foster a culture of proactive safety, ensuring that our pursuit of scientific advancement does not come at the cost of personal well-being.

This document moves beyond a simple checklist, offering a detailed operational and disposal plan grounded in the physicochemical properties of halogenated pyridines and aromatic ethers. Our aim is to empower you with the knowledge to not only follow procedures but to make informed safety decisions in your daily laboratory work.

Understanding the Hazards: A Compound Profile

Anticipated GHS Hazard Classifications:

  • Acute Toxicity (Oral): Harmful if swallowed.[1]

  • Skin Corrosion/Irritation: Causes skin irritation.[1][2]

  • Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[1][2]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1][2]

The pyridine moiety suggests a sharp, unpleasant odor and potential for systemic effects upon absorption.[3][4] Halogenated aromatic compounds can be persistent in the environment and may present long-term health hazards with chronic exposure.[5] The ether linkage, while generally stable, necessitates awareness of potential peroxide formation over time if the compound is stored improperly, although this is less of a concern for aromatic ethers compared to aliphatic ethers.[6][7]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is not a one-size-fits-all approach; it must be tailored to the specific procedure and the scale of the operation. The following table outlines the minimum recommended PPE for handling 4-(2-Bromo-4-fluorophenoxy)pyridine.

Body Protection Hand Protection Eye and Face Protection Respiratory Protection
Laboratory Coat: A standard, flame-resistant lab coat should be worn at all times.Gloves: Nitrile or neoprene gloves are recommended.[3] For operations with a high risk of splashing, consider double-gloving. It is crucial to treat disposable gloves as splash protection only and to replace them immediately upon contamination.[8]Chemical Splash Goggles: These are mandatory to protect against splashes and vapors.[3]Fume Hood: All handling of 4-(2-Bromo-4-fluorophenoxy)pyridine should be conducted within a certified chemical fume hood to minimize inhalation exposure.[3][6]
Chemical-Resistant Apron: For larger scale operations or when transferring significant quantities, a chemical-resistant apron worn over the lab coat provides an additional layer of protection.Note on Glove Permeation: Organic solvents can permeate gloves over time. Always check the manufacturer's glove compatibility data for the specific solvents being used in your procedure.Face Shield: When there is a significant risk of splashing (e.g., during quenching of a reaction or large-scale transfers), a face shield should be worn in addition to chemical splash goggles.[1]Respirator: In the event of a fume hood failure or a large spill, a NIOSH-approved respirator with organic vapor cartridges should be available for emergency use.[7][9]

Step-by-Step Handling Protocols

Adherence to a systematic workflow is critical for minimizing exposure and preventing accidents. The following protocols are designed to guide you through the common laboratory manipulations of 4-(2-Bromo-4-fluorophenoxy)pyridine.

Pre-Experiment Preparations:
  • Designate a Workspace: All work with this compound should be performed in a designated area within a chemical fume hood.[3]

  • Assemble all Materials: Before starting, ensure all necessary equipment, reagents, and waste containers are within the fume hood to avoid unnecessary movements in and out of the containment area.

  • Verify Emergency Equipment: Confirm that a safety shower and eyewash station are readily accessible and have been recently tested.[7][10]

  • Review the Procedure: Mentally walk through the entire experimental protocol to identify potential hazards and ensure a clear understanding of each step.

Weighing and Transferring:
  • Solid Compound:

    • Perform all weighing operations within the fume hood.

    • Use a disposable weighing boat to prevent contamination of balances.

    • Handle the container with care to avoid generating dust.

  • Solutions:

    • Use a calibrated syringe or pipette for liquid transfers.

    • Keep the container of the compound tightly sealed when not in use to prevent the escape of vapors.[3][11]

    • Ground and bond containers when transferring large volumes of flammable solvents to prevent static discharge.[7][12]

Reaction Setup and Monitoring:
  • Glassware Inspection: Thoroughly inspect all glassware for cracks or defects before use.

  • Secure Setup: Ensure all components of the reaction apparatus are securely clamped.

  • Inert Atmosphere: If the reaction is sensitive to air or moisture, maintain an inert atmosphere (e.g., nitrogen or argon).

  • Temperature Control: Use a well-calibrated heating or cooling system to maintain the desired reaction temperature.

Emergency Procedures: Planning for the Unexpected

Even with meticulous planning, accidents can happen. A swift and correct response is crucial to mitigating the consequences.

In Case of Exposure:
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[10] Seek medical attention if irritation persists.[2]

  • Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[1][10] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2][10]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[13]

Spill Response:
  • Small Spills (within a fume hood):

    • Absorb the spill with an inert material such as vermiculite, sand, or a commercial sorbent.[1]

    • Place the contaminated absorbent material into a labeled, sealed container for hazardous waste disposal.[1]

    • Decontaminate the area with a suitable solvent, followed by soap and water.

  • Large Spills (outside a fume hood):

    • Evacuate the immediate area and alert your colleagues and laboratory supervisor.

    • If the spill is flammable, eliminate all ignition sources.[7][12]

    • Prevent the spill from entering drains.[1]

    • Allow only trained personnel with appropriate respiratory protection to clean up the spill.

Disposal Plan: A Cradle-to-Grave Responsibility

Proper chemical waste management is not only a regulatory requirement but also an ethical obligation to protect our environment.

Waste Segregation:
  • Halogenated Organic Waste: All solutions and residues containing 4-(2-Bromo-4-fluorophenoxy)pyridine should be collected in a designated, labeled container for halogenated organic waste.

  • Contaminated Solids: Used weighing boats, contaminated paper towels, and spent absorbent materials should be placed in a separate, labeled container for solid hazardous waste.

Disposal of Contaminated PPE:
  • Gloves: Remove gloves using the proper technique to avoid skin contact with the contaminated outer surface. Dispose of them in the designated solid hazardous waste container.

  • Lab Coats: If a lab coat becomes significantly contaminated, it should be professionally laundered by a service experienced in handling laboratory-contaminated clothing.[1] Do not take contaminated lab coats home.

Decontamination of Glassware:
  • Rinse glassware with a suitable organic solvent (e.g., acetone) into the halogenated organic waste container.

  • Follow with a thorough washing with soap and water.

The final disposal of hazardous waste should always be conducted through your institution's Environmental Health and Safety (EHS) office, which will arrange for collection by a licensed hazardous waste disposal company.[2][14]

Visualizing the Workflow: PPE Selection and Disposal Pathway

To further clarify the decision-making process for handling 4-(2-Bromo-4-fluorophenoxy)pyridine, the following diagrams illustrate the recommended PPE selection workflow and the disposal pathway for generated waste.

PPE_Selection_Workflow PPE Selection Workflow for 4-(2-Bromo-4-fluorophenoxy)pyridine Start Start: Handling 4-(2-Bromo-4-fluorophenoxy)pyridine FumeHood Work in a Certified Chemical Fume Hood Start->FumeHood BasePPE Standard PPE: - Lab Coat - Chemical Splash Goggles FumeHood->BasePPE GloveChoice Select Gloves: Nitrile or Neoprene BasePPE->GloveChoice SplashRisk Assess Splash Risk GloveChoice->SplashRisk HighSplash High Risk: - Add Face Shield - Consider Double Gloving SplashRisk->HighSplash Yes LowSplash Low Risk: Standard PPE Sufficient SplashRisk->LowSplash No End Proceed with Experiment HighSplash->End LowSplash->End

Caption: A flowchart illustrating the decision-making process for selecting appropriate PPE.

Disposal_Pathway Waste Disposal Pathway Experiment Experiment Generates Waste LiquidWaste Liquid Waste: (Solutions, Residues) Experiment->LiquidWaste SolidWaste Solid Waste: (Contaminated Gloves, Paper Towels) Experiment->SolidWaste HalogenatedContainer Halogenated Organic Waste Container LiquidWaste->HalogenatedContainer SolidWasteContainer Solid Hazardous Waste Container SolidWaste->SolidWasteContainer EHS_Collection Arrange for Collection by Environmental Health & Safety (EHS) HalogenatedContainer->EHS_Collection SolidWasteContainer->EHS_Collection FinalDisposal Licensed Hazardous Waste Disposal Facility EHS_Collection->FinalDisposal

Caption: A diagram showing the proper segregation and disposal pathway for waste.

By integrating these safety protocols and principles into your laboratory practice, you contribute to a safer research environment for yourself and your colleagues. Remember that safety is an ongoing commitment, and continuous vigilance is the hallmark of a truly proficient scientist.

References

  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. Post Apple Scientific. [Link]

  • University of Edinburgh Health and Safety Department. (2010, July 19). Ethers - Handling and control of exposure. University of Edinburgh. [Link]

  • Loba Chemie. (2023, December 6). PYRIDINE FOR HPLC / UV SPECTROSCOPY Safety Data Sheet. Loba Chemie. [Link]

  • University of California, Berkeley. Personal Protective Equipment (PPE). UC Berkeley College of Chemistry. [Link]

  • Ideal Response. (2025, March 18). What is bromine and what are the safe disposal and recycling methods?. Ideal Response. [Link]

  • Google Patents. (1990). US4954648A - Method for the bromination of aromatic compound.
  • Reddit. (2014, August 7). Can someone recommend a glove for handling ethers?. r/chemistry. [Link]

  • Organic Syntheses. (2024, December 18). meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine. Organic Syntheses. [Link]

  • Chemtalk. Bromine water - disposal. Chemtalk. [Link]

  • Loba Chemie. (2019, January 30). 2-FLUORO-4- BROMO BIPHENYL MSDS. Loba Chemie. [Link]

  • ResearchGate. (2015, November 14). Which is the best way to recycle or neutralise Bromine?. ResearchGate. [Link]

  • Reddit. (2017, September 16). Safely handling a liter of Bromine?. r/chemistry. [Link]

  • New Jersey Department of Health. (2002, March). Hazardous Substance Fact Sheet: Pyridine. NJ.gov. [Link]

  • Safe Work Australia. GHS Hazardous Chemical Information List. Safe Work Australia. [Link]

  • PubChem. (2023). GHS Classification (Rev.10, 2023) Summary. PubChem. [Link]

  • PubChem. (2019). GHS Classification Summary (Rev.8, 2019). PubChem. [Link]

  • Agency for Toxic Substances and Disease Registry. (1992). Toxicological Profile for Pyridine. NCBI Bookshelf. [Link]

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